Product packaging for DNA Gyrase-IN-4(Cat. No.:)

DNA Gyrase-IN-4

Cat. No.: B12417798
M. Wt: 460.3 g/mol
InChI Key: YMHLFZHIJKICAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DNA Gyrase-IN-4 (compound 8p) is a potent bacterial DNA gyrase inhibitor identified with an IC50 of 0.13 µM . DNA gyrase is a essential bacterial type II topoisomerase and a validated antibiotic target because it is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription in bacteria . By inhibiting this enzyme, this compound disrupts essential bacterial cellular processes. This compound demonstrates potent, broad-spectrum antibacterial activity in vitro against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Listeria monocytogenes , Salmonella species, and Escherichia coli . The growing global health threat of antimicrobial resistance underscores the need for new antibacterial agents and novel strategies to overcome resistance mechanisms . This compound represents a valuable research tool for microbiological and pharmacological studies. It can be used to investigate bacterial DNA replication mechanisms, to explore novel pathways for overcoming antibiotic resistance, and as a lead compound in the development of new antibacterial therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15Cl2NO4S B12417798 DNA Gyrase-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15Cl2NO4S

Molecular Weight

460.3 g/mol

IUPAC Name

[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3

InChI Key

YMHLFZHIJKICAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Inhibitory Kinetics of DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and development efforts in the field of antibacterial drug discovery.

Introduction to DNA Gyrase and this compound

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during these cellular processes.[1] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2] Due to its essential role in bacterial survival and its absence in humans, DNA gyrase is a well-validated and attractive target for the development of new antibacterial agents.[2]

This compound (also referred to as compound 8p) has been identified as a potent inhibitor of DNA gyrase.[2] It belongs to a class of novel coumarin-thiazolyl ester derivatives.[2] This guide focuses on the inhibitory properties and kinetic profile of this compound.

Quantitative Inhibitory Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against DNA gyrase and its minimum inhibitory concentration (MIC) against various bacterial strains. This data is summarized in the tables below.

Table 1: In Vitro Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
This compound (compound 8p)DNA Gyrase0.13[2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
CompoundBacterial StrainMIC (µg/mL)Reference
This compound (compound 8p)Staphylococcus aureus0.05[2]
Listeria monocytogenes0.05[2]
Salmonella0.05[2]
Escherichia coli8[2]
Drug-Resistant Bacteria4[2]

Mechanism of Action

While the precise binding mode of this compound is still under investigation, molecular docking studies suggest that it binds effectively to DNA gyrase, interacting with key amino acid residues within the enzyme.[2] The coumarin scaffold is a known structural motif in other DNA gyrase inhibitors, which typically function by competitively inhibiting the ATPase activity of the GyrB subunit.[2] The inhibitory action of this compound likely disrupts the normal catalytic cycle of the enzyme, leading to a cessation of DNA supercoiling and ultimately bacterial cell death.

cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase_DNA_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_DNA_Complex Gyrase Binding ATP_Binding ATP Binding Gyrase_DNA_Complex->ATP_Binding DNA_Cleavage G-Segment Cleavage ATP_Binding->DNA_Cleavage Strand_Passage T-Segment Passage DNA_Cleavage->Strand_Passage Ligation G-Segment Ligation Strand_Passage->Ligation ATP_Hydrolysis ATP Hydrolysis Ligation->ATP_Hydrolysis Supercoiled_DNA Negatively Supercoiled DNA ATP_Hydrolysis->Supercoiled_DNA Release Inhibitor This compound Inhibitor->ATP_Binding Inhibition of ATPase Activity

Figure 1: Proposed mechanism of DNA gyrase inhibition by this compound.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against DNA gyrase using a supercoiling assay. This method is based on commonly used procedures in the field, as the specific protocol for this compound from the primary literature was not available.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration at which an inhibitor reduces the DNA supercoiling activity of DNA gyrase by 50% (IC50).

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose gel electrophoresis and quantified.

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase (containing both GyrA and GyrB subunits).

  • DNA Substrate: Relaxed pBR322 plasmid DNA (typically at a concentration of 1 µg/µL).

  • Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

  • Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

  • Staining Solution: Ethidium bromide (0.5 µg/mL) in TAE buffer.

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired final volume.

    • Aliquot the master mix into individual reaction tubes.

    • Add the test compound (this compound) at a range of final concentrations to the reaction tubes. Include a positive control (a known DNA gyrase inhibitor like novobiocin) and a negative control (solvent only).

  • Enzyme Addition:

    • Dilute the DNA gyrase enzyme to the appropriate working concentration in the dilution buffer. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the absence of an inhibitor.

    • Add the diluted enzyme to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Quantification:

    • Stain the gel with ethidium bromide solution and destain with water.

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • Data Analysis:

    • Calculate the percentage of supercoiled DNA for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of supercoiling activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_Workflow Experimental Workflow: DNA Gyrase Supercoiling Assay Start Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Initiate with DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (UV) & Quantify Electrophoresis->Visualize Analyze Calculate IC₅₀ Visualize->Analyze

Figure 2: General workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound is a promising antibacterial agent with potent inhibitory activity against DNA gyrase and a broad spectrum of activity against several bacterial species. The low micromolar IC50 value highlights its potential for further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other novel DNA gyrase inhibitors. Further studies are warranted to elucidate the precise kinetic parameters (e.g., Ki) and the exact mode of inhibition of this compound, which will be crucial for its optimization as a therapeutic agent.

References

In Vitro Efficacy of DNA Gyrase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of DNA Gyrase-IN-4, a novel inhibitor of bacterial DNA gyrase. This document details its inhibitory potency, antibacterial spectrum, the methodologies for its evaluation, and its putative mechanism of action.

Quantitative Assessment of Inhibitory Activity

This compound has demonstrated potent inhibitory activity against bacterial DNA gyrase and significant antibacterial efficacy against a range of pathogenic bacteria. The key quantitative metrics for its in vitro activity are summarized below.

ParameterValueTarget/OrganismSource
IC50 0.13 µMDNA Gyrase[1]
MIC 0.05 µg/mLStaphylococcus aureus[1]
MIC 0.05 µg/mLListeria monocytogenes[1]
MIC 0.05 µg/mLSalmonella[1]
MIC 8 µg/mLEscherichia coli[1]

Mechanism of Action

This compound is classified as a coumarin-thiazolyl ester derivative.[1] Coumarin-based inhibitors are known to target the B subunit of DNA gyrase (GyrB), a critical component of the enzyme responsible for ATP hydrolysis. By binding to the ATP-binding pocket on GyrB, these inhibitors competitively block the enzyme's ATPase activity. This, in turn, prevents the conformational changes required for the DNA supercoiling process, ultimately leading to the cessation of DNA replication and bacterial cell death. Molecular docking studies suggest that this compound binds effectively within the active site of DNA gyrase, interacting with key amino acid residues.[1]

cluster_Gyrase DNA Gyrase (A2B2) cluster_Inhibitor Mechanism of this compound cluster_Process Cellular Impact GyrA GyrA (DNA cleavage/re-ligation) Supercoiling DNA Supercoiling GyrA->Supercoiling Catalyzes GyrB GyrB (ATPase activity) GyrB->Supercoiling Enables Inhibitor This compound (Coumarin derivative) Inhibitor->GyrB Competitively Inhibits ATP Binding ATP ATP ATP->GyrB Binds to Replication DNA Replication Supercoiling->Replication Is essential for Death Bacterial Cell Death Replication->Death Inhibition leads to

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of DNA gyrase.

Objective: To measure the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of purified DNA gyrase (IC50).

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • This compound at various concentrations

  • Sterile water

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed pBR322 plasmid DNA, and sterile water to the desired volume.

  • Add this compound at a range of final concentrations to individual reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, L. monocytogenes, Salmonella, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Experimental and Drug Discovery Workflow

The evaluation of a novel DNA gyrase inhibitor typically follows a structured workflow from initial screening to lead optimization.

cluster_Screening Initial Screening & Hit Identification cluster_Validation Hit Validation & Characterization cluster_Optimization Lead Optimization A Compound Library Screening B Primary DNA Gyrase Supercoiling Assay A->B High-Throughput C Hit Identification B->C Identify Actives D IC50 Determination C->D Confirm Potency E Antibacterial Susceptibility Testing (MIC) D->E Assess Antibacterial Activity F Cytotoxicity Assays E->F Evaluate Safety G Structure-Activity Relationship (SAR) Studies F->G Guide Chemical Modifications H Mechanism of Action Studies (e.g., ATPase Assay) G->H Refine Understanding I In Vivo Efficacy and Pharmacokinetic Studies H->I Preclinical Development

Figure 2: Drug Discovery Workflow for DNA Gyrase Inhibitors.

References

In-Depth Technical Whitepaper: The Antibacterial Spectrum of DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase. The document details its in vitro activity against a range of pathogenic bacteria, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

Core Executive Summary

This compound, also identified as compound 8p in the primary literature, is a novel coumarin-thiazolyl ester derivative with significant promise as an antibacterial agent. It demonstrates potent inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, transcription, and repair. This inhibition leads to broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. This whitepaper consolidates the available quantitative data, experimental protocols, and mechanistic understanding of this compound to serve as a valuable resource for ongoing research and development in the field of antibacterial drug discovery.

Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacterial strains. The compound exhibits potent activity against both Gram-positive and select Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial StrainStrain DesignationGram StainingMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive0.05
Listeria monocytogenesATCC 19115Gram-positive0.05
Salmonella enterica subsp. enterica serovar TyphimuriumATCC 14028Gram-negative0.05
Escherichia coliATCC 25922Gram-negative8

In Vitro DNA Gyrase Inhibitory Activity

This compound is a potent inhibitor of DNA gyrase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent enzymatic inhibition is the primary mechanism behind its antibacterial activity.

Table 2: DNA Gyrase Inhibitory Activity of this compound
Target EnzymeIC50 (µM)
DNA Gyrase0.13

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's antibacterial and enzyme-inhibitory activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Strain Preparation: The tested bacterial strains (Staphylococcus aureus ATCC 29213, Listeria monocytogenes ATCC 19115, Salmonella typhimurium ATCC 14028, and Escherichia coli ATCC 25922) were cultured in appropriate broth media overnight at 37°C.

  • Inoculum Preparation: The overnight cultures were diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: this compound was serially diluted in Mueller-Hinton Broth (MHB) to create a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and the serially diluted compound were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of this compound on the supercoiling activity of DNA gyrase was assessed using a commercially available DNA gyrase supercoiling assay kit.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, ATP, and assay buffer.

  • Inhibitor Addition: this compound was added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.

  • Incubation: The reaction mixtures were incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction was stopped by the addition of a dye-containing stop buffer.

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.

  • IC50 Determination: The intensity of the supercoiled DNA band was quantified for each inhibitor concentration. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the supercoiling activity compared to the control.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase_IN_4 This compound DNA_Gyrase DNA Gyrase DNA_Gyrase_IN_4->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Inhibition of DNA gyrase by this compound leads to stalled replication forks and ultimately bacterial cell death.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

MIC_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture (e.g., S. aureus) Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (5 x 10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Plate_Setup Add Inoculum and Compound to 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution Serial Dilution of This compound Compound_Dilution->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results MIC_Value Determine MIC Read_Results->MIC_Value End End MIC_Value->End

Caption: Workflow for the broth microdilution method to determine the MIC of this compound.

Experimental Workflow: DNA Gyrase Inhibition Assay

The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay.

Gyrase_Assay_Workflow Start Start Reaction_Setup Prepare Reaction Mix: Relaxed DNA, DNA Gyrase, ATP, Buffer Start->Reaction_Setup Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C for 1h Add_Inhibitor->Incubation Stop_Reaction Stop Reaction with Dye Buffer Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands under UV Electrophoresis->Visualize Quantify Quantify Supercoiled DNA Band Intensity Visualize->Quantify IC50_Calc Calculate IC50 Quantify->IC50_Calc End End IC50_Calc->End

Caption: Workflow for determining the IC50 of this compound against DNA gyrase.

Methodological & Application

Application Notes and Protocols for DNA Gyrase-IN-4 in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase, in various research and drug development applications. This document outlines the inhibitor's mechanism of action, provides key quantitative data, and offers detailed protocols for its use in bacterial culture and enzymatic assays.

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding.[1] this compound is a novel inhibitor that targets this crucial enzyme, demonstrating significant antibacterial activity. Its mechanism of action involves the inhibition of the supercoiling activity of DNA gyrase, leading to the accumulation of double-strand DNA breaks, induction of the SOS DNA repair system, and ultimately, bacterial cell death.[2]

Data Presentation

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against DNA gyrase and its minimum inhibitory concentrations (MICs) against a panel of bacterial strains.

Parameter Value Enzyme/Organism
IC50 0.13 µMDNA Gyrase
MIC 0.05 µg/mLStaphylococcus aureus
0.05 µg/mLListeria monocytogenes
0.05 µg/mLSalmonella spp.
8 µg/mLEscherichia coli

Note: IC50 and MIC values are crucial for designing experiments. The IC50 indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, providing a measure of its potency at the molecular level. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, indicating its effectiveness against whole bacterial cells.

Signaling Pathway

The inhibition of DNA gyrase by this compound triggers a cascade of events within the bacterial cell, culminating in cell death. This pathway is a critical area of study for understanding the inhibitor's efficacy and the development of bacterial resistance.

DNA_Gyrase_Inhibition_Pathway DNA_Gyrase_IN_4 This compound DNA_Gyrase DNA Gyrase DNA_Gyrase_IN_4->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Catalyzes DSBs Double-Strand Breaks DNA_Gyrase->DSBs Stabilizes Cleavage Complex Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork Enables Apoptosis Cell Death SOS_Response SOS Response Activation DSBs->SOS_Response Induces Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of DNA gyrase by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.008 to 128 µg/mL.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Inoculum_Prep Inoculum Preparation (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Plate_Setup 96-well Plate Setup Inoculum_Prep->Plate_Setup Inhibitor_Stock This compound Stock Serial_Dilutions Serial Dilutions Inhibitor_Stock->Serial_Dilutions Serial_Dilutions->Plate_Setup Incubation Incubation (37°C, 18-24h) Plate_Setup->Incubation Visual_Inspection Visual Inspection Incubation->Visual_Inspection OD_Reading OD600 Reading Incubation->OD_Reading MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Reading->MIC_Determination

Caption: Workflow for MIC determination.

Protocol 2: DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Objective: To determine the IC50 value of this compound against DNA gyrase.

Materials:

  • This compound

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)

  • 10 mM ATP solution

  • Stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Proteinase K (10 mg/mL)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 4 µL of 5X DNA gyrase assay buffer

      • 2 µL of 10 mM ATP

      • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

      • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is consistent across all reactions and does not exceed 1-2%).

      • Add nuclease-free water to a final volume of 18 µL.

    • Include a no-enzyme control (relaxed DNA only) and a no-inhibitor control (enzyme and DNA without inhibitor).

  • Enzyme Addition and Incubation:

    • Add 2 µL of diluted DNA gyrase (e.g., 1 unit) to each reaction tube (except the no-enzyme control).

    • Mix gently and incubate at 37°C for 1 hour.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding 4 µL of stop buffer.

    • Add 1 µL of proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.

  • Data Analysis:

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled DNA band in each lane using gel imaging software.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Supercoiling_Assay_Workflow Reaction_Setup Reaction Setup (Buffer, ATP, Relaxed DNA, Inhibitor) Enzyme_Addition Add DNA Gyrase Reaction_Setup->Enzyme_Addition Incubation Incubation (37°C, 1h) Enzyme_Addition->Incubation Termination Reaction Termination (Stop Buffer, Proteinase K) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Gel Staining & Visualization Electrophoresis->Visualization Analysis Data Analysis (Band Quantification, IC50 Calculation) Visualization->Analysis

Caption: DNA gyrase supercoiling assay workflow.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. The provided data and protocols serve as a valuable resource for researchers investigating novel antibacterial agents and for professionals in the drug development pipeline. Further studies to determine its selectivity against topoisomerase IV and to expand its antibacterial spectrum will provide a more complete profile of this promising compound.

References

Application Notes and Protocols: DNA Gyrase Inhibition Assay Using DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3] This document provides a detailed protocol for an in vitro DNA gyrase inhibition assay using DNA Gyrase-IN-4, a potent inhibitor of this enzyme. The assay is based on the principle that DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form, and the inhibition of this activity can be monitored by the change in DNA mobility on an agarose gel.[4][5]

This compound has been identified as a potent antagonist of DNA gyrase with an IC50 value of 0.13 µM.[6] It is effective against a range of bacteria including Staphylococcus aureus, Listeria monocytogenes, Salmonella, and Escherichia coli.[6] This protocol will detail the necessary reagents, step-by-step experimental procedure, and methods for data analysis to evaluate the inhibitory potential of this compound.

Signaling Pathway of DNA Gyrase Inhibition

Inhibition of DNA gyrase by compounds like this compound leads to the stalling of replication forks and the accumulation of double-strand breaks (DSBs) in the bacterial chromosome.[4] This DNA damage triggers a cascade of cellular responses, primarily the SOS response and oxidative stress.[4][7] The SOS response is a global DNA damage repair system in bacteria, regulated by the RecA and LexA proteins.[8] The presence of single-stranded DNA (ssDNA) at the site of DSBs activates RecA, which in turn promotes the autocatalytic cleavage of the LexA repressor.[7] This leads to the upregulation of a suite of genes involved in DNA repair and cell cycle arrest.[9] Concurrently, the disruption of normal cellular processes by gyrase inhibition can lead to the generation of reactive oxygen species (ROS), inducing an oxidative stress response, which further contributes to cell damage and death.[4][10]

DNA_Gyrase_Inhibition_Pathway DNA_Gyrase_IN_4 This compound DNA_Gyrase DNA Gyrase DNA_Gyrase_IN_4->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling Blocked DNA_Gyrase->Supercoiling DSB Double-Strand Breaks (DSBs) Supercoiling->DSB SOS SOS Response Activation DSB->SOS Oxidative_Stress Oxidative Stress DSB->Oxidative_Stress Cell_Death Bacterial Cell Death SOS->Cell_Death Oxidative_Stress->Cell_Death

Cellular response to DNA gyrase inhibition.

Experimental Protocol

This protocol is adapted from standard DNA gyrase supercoiling inhibition assays.[1][11]

Materials and Reagents
  • DNA Gyrase: (e.g., E. coli DNA Gyrase), stored at -80°C.

  • Relaxed pBR322 DNA: Substrate for the supercoiling reaction.

  • This compound: Stored as a stock solution in DMSO at -20°C.[6]

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[11]

  • 5X Dilution Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, 50% (w/v) glycerol.[11]

  • ATP Solution: 10 mM, pH 7.0.

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]

  • Agarose

  • 10X TBE Buffer: Tris-borate-EDTA buffer for gel electrophoresis.

  • Ethidium Bromide or other DNA stain

  • Chloroform/Isoamyl Alcohol (24:1) (Optional)

  • Nuclease-free water

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Master_Mix Prepare Master Mix (Assay Buffer, Relaxed DNA, Water) Aliquot_Mix Aliquot Master Mix into Tubes Prepare_Master_Mix->Aliquot_Mix Prepare_Inhibitor_Dilutions Prepare this compound Dilutions Add_Inhibitor Add this compound or DMSO Prepare_Inhibitor_Dilutions->Add_Inhibitor Aliquot_Mix->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30-60 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Stop Buffer Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize_Gel Visualize and Quantify Bands Run_Gel->Visualize_Gel Calculate_IC50 Calculate IC50 Visualize_Gel->Calculate_IC50

Workflow for DNA gyrase inhibition assay.
Step-by-Step Procedure

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in DMSO. A suggested concentration range to test would be from 0.01 µM to 10 µM to encompass the reported IC50 of 0.13 µM.[6]

  • Reaction Setup:

    • On ice, prepare a master mix containing the following per reaction:

      • 6 µL 5X Assay Buffer

      • 1 µL Relaxed pBR322 DNA (e.g., 0.5 µg/µL)

      • 1 µL 10 mM ATP

      • 18 µL Nuclease-free water

    • Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 1 µL of the appropriate this compound dilution or DMSO (for the no-inhibitor control) to each tube.

    • Include a "no enzyme" control with 1 µL of DMSO.

    • Dilute the DNA gyrase in 1X Dilution Buffer to a working concentration (e.g., 1 U/µL). The optimal amount of enzyme should be determined empirically to achieve ~90% supercoiling in the absence of an inhibitor.

    • Add 3 µL of the diluted DNA gyrase to all tubes except the "no enzyme" control. Add 3 µL of dilution buffer to the "no enzyme" control.

    • The final reaction volume is 30 µL.

  • Incubation:

    • Mix the reactions gently by tapping the tubes and incubate at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

    • (Optional) To improve band resolution, a chloroform/isoamyl alcohol extraction can be performed. Add 30 µL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute. The upper aqueous phase contains the DNA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load 20 µL of each reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Data Analysis:

    • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

    • Calculate the percentage of supercoiling for each reaction.

    • The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Supercoiling with inhibitor) / (Supercoiling without inhibitor) * 100 ]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The following table presents example data for a typical DNA gyrase inhibitor, illustrating the expected results from an assay with this compound.

This compound (µM)% Supercoiling (Relative to Control)% Inhibition
0 (Control)1000
0.01955
0.057525
0.15545
0.13 50 50
0.52080
1.0595
10.00100

Note: This data is illustrative and based on the known IC50 of this compound. Actual experimental results may vary.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on DNA gyrase. The described supercoiling assay is a robust and reliable method for determining the potency of potential DNA gyrase inhibitors. The detailed experimental workflow and data analysis procedures will enable researchers to effectively evaluate compounds targeting this essential bacterial enzyme, contributing to the discovery and development of new antibacterial therapies.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-4 for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA Gyrase-IN-4 is an investigational inhibitor targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2] By interfering with the enzyme's ability to introduce negative supercoils into DNA, this class of inhibitors leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[2][3] In Gram-positive bacteria such as Staphylococcus aureus, both DNA gyrase and a related enzyme, topoisomerase IV, are potential targets for quinolone-based inhibitors.[1][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of novel compounds like this compound against clinically relevant pathogens such as S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6]

These application notes provide detailed protocols for determining the MIC of this compound against Staphylococcus aureus using the broth microdilution and agar dilution methods.

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][7] Its catalytic cycle involves the binding of ATP to the GyrB subunits and the binding and wrapping of DNA by the GyrA subunits.[1] Quinolone-based inhibitors, the class to which this compound likely belongs, trap the enzyme-DNA complex in a transient state, preventing the re-ligation of the cleaved DNA strand.[2] This leads to the accumulation of lethal double-stranded DNA breaks.[1][5] In S. aureus, topoisomerase IV is often the primary target for fluoroquinolones, with DNA gyrase being a secondary target.[8][9]

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathway DNA Relaxed DNA Gyrase DNA Gyrase DNA->Gyrase Binding Complex Gyrase-DNA Complex Gyrase->Complex Cleaved Cleaved DNA Intermediate Complex->Cleaved ATP-dependent cleavage Supercoiled Supercoiled DNA Cleaved->Supercoiled Re-ligation & Release Trapped Trapped Ternary Complex (Gyrase-DNA-Inhibitor) Cleaved->Trapped Inhibitor This compound Inhibitor->Trapped DSB Double-Strand Breaks Trapped->DSB Replication Fork Collapse Death Bacterial Cell Death DSB->Death

Caption: Mechanism of DNA gyrase inhibition.

Data Presentation

While specific MIC values for this compound are not publicly available, the following table provides a template for presenting such data once obtained. For context, hypothetical values and data for a common fluoroquinolone, ciprofloxacin, are included.

CompoundStaphylococcus aureus StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound ATCC 29213Data to be determinedData to be determinedData to be determined
Clinical Isolate 1Data to be determinedData to be determinedData to be determined
Clinical Isolate 2Data to be determinedData to be determinedData to be determined
Ciprofloxacin ATCC 292130.510.25 - 2
Clinical Isolate 1140.5 - 8
Clinical Isolate 2>32>3216 - >64

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method is widely used for determining the MIC of antimicrobial agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the this compound stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the drug.

    • This will leave a final volume of 100 µL in each well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to Final Inoculum Density prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth microdilution workflow.

Protocol 2: Agar Dilution MIC Assay

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial isolates against a single antimicrobial agent.[12][13]

Materials:

  • This compound stock solution

  • Staphylococcus aureus strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent.

    • Melt MHA and cool to 45-50°C.

    • Add a defined volume of each drug dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x drug concentration to 18 mL of molten agar.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a drug-free control plate.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers approximately 1 x 10⁴ CFU per spot.[12]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot. A faint haze or a single colony is disregarded.

Quality Control

For both methods, it is essential to include a quality control strain, such as S. aureus ATCC 29213, for which the expected MIC range of a reference antimicrobial agent (e.g., ciprofloxacin) is known. This ensures the validity of the experimental conditions and results.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against Staphylococcus aureus. The choice of method may depend on the number of isolates to be tested and laboratory resources. Accurate MIC determination is a cornerstone of preclinical antimicrobial drug development, providing essential data on the potency and spectrum of activity of novel compounds.

References

Application Notes and Protocols: Utilizing DNA Gyrase-IN-4 (Ciprofloxacin as a model) for Studying Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination.[1][2] Its unique presence in bacteria and absence in higher eukaryotes makes it a prime target for antibacterial drug development.[3][4] This document provides detailed application notes and protocols for the use of DNA Gyrase-IN-4, using the well-characterized fluoroquinolone ciprofloxacin as a model compound, to study bacterial DNA replication. Ciprofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, leading to a cessation of DNA replication and ultimately bacterial cell death.[5][6] By trapping the gyrase-DNA complex, it prevents the re-ligation of the DNA strands, resulting in double-strand breaks.[7][8]

Quantitative Data

The inhibitory activity of ciprofloxacin against DNA gyrase and its antibacterial efficacy are summarized below. These values are representative and can vary depending on the bacterial species, specific assay conditions, and the presence of resistance mutations.

Table 1: Inhibitory Concentration (IC50) of Ciprofloxacin against DNA Gyrase

Bacterial SpeciesEnzymeIC50 (µg/mL)IC50 (µM)Reference
Enterococcus faecalisDNA Gyrase27.8~83.9[9]
Enterococcus faecalisTopoisomerase IV9.30~28.1[9]
Neisseria gonorrhoeae (WT)DNA Gyrase-0.39[3]
Neisseria gonorrhoeae (GyrA S91F)DNA Gyrase-24.7[3]
Neisseria gonorrhoeae (GyrA D95G)DNA Gyrase-23.8[3]
Staphylococcus aureusDNA Gyrase61.7~186.2[10]
Staphylococcus aureusTopoisomerase IV3.0~9.1[10]
Escherichia coliDNA Gyrase-3.25[4]

Note: Conversion from µg/mL to µM is approximated using the molecular weight of ciprofloxacin (~331.34 g/mol ).

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Various Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Escherichia coli MG16550.012[11]
Enterobacteriaceae (Susceptible Breakpoint)≤ 0.25[12]
Pseudomonas aeruginosa (Susceptible Breakpoint)≤ 0.5[12]
Staphylococcus aureus3.42[2]
Pseudomonas aeruginosa5.4[2]
Ciprofloxacin-resistant E. coli8 to 32[13]

Mechanism of Action and Signaling Pathway

Ciprofloxacin targets DNA gyrase (and topoisomerase IV), which are crucial for resolving DNA topological stress during replication. The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the cleaved DNA. This leads to an accumulation of double-strand breaks, which stalls the replication fork and triggers the SOS response, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition by Ciprofloxacin Replication_Fork Replication Fork Progression Positive_Supercoils Accumulation of Positive Supercoils Replication_Fork->Positive_Supercoils generates DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase target for Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils catalyzes Ternary_Complex Gyrase-DNA-Ciprofloxacin Cleavage Complex DNA_Gyrase->Ternary_Complex forms Negative_Supercoils->Replication_Fork enables Ciprofloxacin Ciprofloxacin (this compound) Ciprofloxacin->DNA_Gyrase binds to DSB Double-Strand Breaks Ternary_Complex->DSB stabilizes Replication_Stall Replication Fork Stall DSB->Replication_Stall causes Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death leads to

Caption: Mechanism of ciprofloxacin action on DNA gyrase.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

a. Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[1]

  • ATP solution (10 mM)

  • This compound (Ciprofloxacin) stock solution (in DMSO)

  • Stop Solution/Loading Dye: 10% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol.

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

b. Protocol:

  • Prepare a reaction mixture on ice containing:

    • 6 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 (0.5 µg)

    • 1 µL ATP (1 mM final concentration)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL nuclease-free water to a final volume of 29 µL.

  • Add 1 µL of DNA gyrase (1 unit) to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.[14]

  • Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage until the dye fronts have migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The conversion of relaxed DNA to supercoiled DNA will be observed. The inhibitory effect of the compound is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC50 value can be calculated by quantifying the band intensities.[14]

Supercoiling_Assay_Workflow Start Start: Prepare Reaction Mix Add_Components Add Buffer, Relaxed DNA, ATP, and Ciprofloxacin Start->Add_Components Add_Gyrase Add DNA Gyrase Add_Components->Add_Gyrase Incubate Incubate at 37°C for 30 min Add_Gyrase->Incubate Stop_Reaction Stop Reaction with SDS/EDTA Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Gel_Electrophoresis->Visualize Analyze Analyze Supercoiling Inhibition Visualize->Analyze

Caption: DNA Gyrase Supercoiling Assay Workflow.

DNA Gyrase Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by quinolone antibiotics.

a. Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • This compound (Ciprofloxacin) stock solution

  • SDS solution (10%)

  • Proteinase K (20 mg/mL)

  • Loading Dye

  • Agarose

  • 1X TAE or TBE buffer with ethidium bromide

  • Nuclease-free water

b. Protocol:

  • Prepare a reaction mixture on ice containing:

    • 4 µL 5X Cleavage Buffer

    • 1 µL supercoiled pBR322 (0.5 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of DNA gyrase to each reaction tube.

  • Incubate at 37°C for 30-60 minutes.

  • Add 2 µL of 10% SDS and mix gently. Incubate at 37°C for 15 minutes.

  • Add 2 µL of Proteinase K and incubate at 45°C for 30 minutes to digest the enzyme.[3]

  • Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis.

  • Visualize the gel under UV light. The appearance of a linear DNA band indicates the formation of a cleavage complex. The intensity of the linear band correlates with the activity of the compound.

Cleavage_Assay_Workflow Start Start: Prepare Reaction Mix Add_Components Add Buffer, Supercoiled DNA, and Ciprofloxacin Start->Add_Components Add_Gyrase Add DNA Gyrase Add_Components->Add_Gyrase Incubate Incubate at 37°C for 30-60 min Add_Gyrase->Incubate Trap_Complex Add SDS to Trap Cleavage Complex Incubate->Trap_Complex Digest_Protein Add Proteinase K to Digest Gyrase Trap_Complex->Digest_Protein Gel_Electrophoresis Agarose Gel Electrophoresis Digest_Protein->Gel_Electrophoresis Analyze Analyze Linearized DNA Gel_Electrophoresis->Analyze

Caption: DNA Gyrase Cleavage Assay Workflow.

Conclusion

This compound, exemplified by ciprofloxacin, is a powerful tool for studying the intricacies of bacterial DNA replication. The protocols and data presented here provide a framework for researchers to investigate the mechanism of DNA gyrase and to screen for novel inhibitors. Understanding the interactions between these inhibitors, DNA gyrase, and the bacterial replication machinery is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Ciprofloxacin as a Tool for Studying Topoisomerase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1] Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are critical for bacterial survival, making them prime targets for antimicrobial agents.[2] DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process vital for DNA compaction and replication.[3]

Ciprofloxacin, a member of the fluoroquinolone class of antibiotics, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[4][5] It functions as a "topoisomerase poison" by stabilizing the covalent complex formed between the enzyme and cleaved DNA.[6][7] This stabilized complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][6] Due to its well-characterized mechanism of action, ciprofloxacin serves as an invaluable tool for studying the function of bacterial topoisomerases and the cellular response to DNA damage.

These application notes provide an overview of the utility of ciprofloxacin in topoisomerase research, including its inhibitory activities and detailed protocols for key in vitro assays.

Data Presentation

The inhibitory activity of ciprofloxacin and other topoisomerase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for ciprofloxacin and other representative topoisomerase inhibitors against various enzymes.

Table 1: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial Topoisomerases

Target EnzymeOrganismAssay TypeIC50 (µM)Reference(s)
DNA GyraseEscherichia coliSupercoiling0.39 - 0.6[5][8]
DNA GyraseNeisseria gonorrhoeaeSupercoiling0.39[5]
DNA GyraseEnterococcus faecalisSupercoiling27.8[4]
Topoisomerase IVEscherichia coliDecatenation5.7[8]
Topoisomerase IVEnterococcus faecalisDecatenation9.30[4]
Topoisomerase IVStaphylococcus aureusDecatenation3.0[9]

Table 2: Comparative Inhibitory Activity (IC50) of Other Topoisomerase Inhibitors

InhibitorTarget EnzymeOrganism/Cell LineAssay TypeIC50 (µM)Reference(s)
NovobiocinDNA GyraseEscherichia coliSupercoiling0.026 - 0.08[10][11]
EtoposideTopoisomerase IIHumanDNA Cleavage59.2[12]
EtoposideTopoisomerase IIYeastDNA Cleavage (ATP-dependent)6[2]
GemifloxacinDNA GyraseStaphylococcus aureusSupercoiling5.6[9]
MoxifloxacinDNA GyraseStaphylococcus aureusSupercoiling27.5[9]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity by compounds like ciprofloxacin can be quantified by analyzing the DNA topology using agarose gel electrophoresis.

Materials:

  • Purified DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • 10 mM ATP solution

  • Ciprofloxacin stock solution (in a suitable solvent like DMSO)

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • 1X TAE or TBE Buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K (optional)

Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add the following in order:

    • Nuclease-free water to a final volume of 20 µL

    • 4 µL of 5X DNA Gyrase Assay Buffer

    • 1 µL of 10 mM ATP

    • 0.5 µg of relaxed plasmid DNA

    • Varying concentrations of ciprofloxacin (or solvent control). Ensure the final solvent concentration does not inhibit the enzyme (typically ≤1%).

    • Add DNA gyrase (the amount required to achieve ~80-90% supercoiling in the absence of inhibitor should be predetermined by enzyme titration).[5]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye. An optional step to improve band resolution is to add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes before adding the loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer. Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed or nicked DNA.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. Calculate the percentage of inhibition for each ciprofloxacin concentration relative to the no-drug control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase-Mediated DNA Cleavage Assay

This assay is used to determine if an inhibitor acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex. The formation of a stable cleavage complex results in the conversion of supercoiled plasmid DNA into a linear form, which can be visualized by agarose gel electrophoresis.

Materials:

  • Purified DNA Gyrase

  • Supercoiled circular plasmid DNA (e.g., pBR322)

  • 5X DNA Gyrase Cleavage Buffer: Note that ATP is often omitted in this assay for quinolones as it is not required to stabilize the cleavage intermediate.[13] A typical buffer is 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Ciprofloxacin stock solution

  • 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (10 mg/mL)

  • Stop Buffer/Loading Dye

  • Agarose

  • 1X TAE or TBE Buffer with ethidium bromide

  • Linear DNA marker

Protocol:

  • Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 30 µL reaction:

    • Nuclease-free water to a final volume of 30 µL

    • 6 µL of 5X DNA Gyrase Cleavage Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Varying concentrations of ciprofloxacin.

    • Add a higher concentration of DNA gyrase than used in the supercoiling assay (e.g., 10-fold more).[13]

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the formation of cleavage complexes.

  • Complex Trapping and Protein Digestion: Add 3 µL of 0.2% SDS and 1 µL of 10 mg/mL Proteinase K. Incubate at 37°C for another 30 minutes to digest the gyrase that is covalently bound to the DNA.

  • Termination: Stop the reaction by adding Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Include a linear DNA marker.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The amount of linear DNA produced is indicative of the level of stabilized cleavage complexes. Quantify the bands to determine the concentration of ciprofloxacin that produces the maximum amount of cleaved DNA.

Visualizations

Signaling Pathway of Topoisomerase Poison-Induced DNA Damage

Topoisomerase poisons like ciprofloxacin lead to the accumulation of DNA double-strand breaks (DSBs), which trigger a cellular DNA damage response (DDR). This response involves the activation of protein kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[14][15]

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 DNA Damage Response Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Cleavage_Complex Stabilized Cleavage Complex DNA_Gyrase->Cleavage_Complex Inhibition of re-ligation Replication_Fork Replication Fork Collision Cleavage_Complex->Replication_Fork DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB ATM_ATR ATM/ATR Kinases Activation DSB->ATM_ATR DNA_Repair DNA Repair (e.g., Homologous Recombination) DSB->DNA_Repair CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Ciprofloxacin-induced DNA damage response pathway.

Experimental Workflow for DNA Gyrase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential DNA gyrase inhibitors.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Characterization Start Compound Library Primary_Screen Primary Screen: High-Throughput Supercoiling Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Active Compounds Mechanism_Study Mechanism of Action Study: Cleavage Assay Dose_Response->Mechanism_Study Lead_Compound Lead Compound(s) Mechanism_Study->Lead_Compound Confirmed Poisons or Catalytic Inhibitors

Caption: Workflow for DNA gyrase inhibitor discovery.

Logical Relationship of Topoisomerase Inhibition and Cellular Outcomes

The inhibition of DNA gyrase by a topoisomerase poison sets off a chain of events that can lead to distinct cellular fates.

Logical_Relationship cluster_outcomes Cellular Outcomes Inhibition Topoisomerase Inhibition Complex_Stabilization Cleavage Complex Stabilization Inhibition->Complex_Stabilization DNA_Damage DNA Damage (DSBs) Complex_Stabilization->DNA_Damage Repair Successful DNA Repair DNA_Damage->Repair Low Damage / Efficient Repair Apoptosis Apoptosis DNA_Damage->Apoptosis High Damage / Failed Repair Senescence Cellular Senescence DNA_Damage->Senescence Persistent Damage

Caption: Cellular fates following topoisomerase inhibition.

References

Application Notes and Protocols for the Experimental Use of DNA Gyrase-IN-4 in E. coli Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, an essential bacterial enzyme, is a type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an ideal target for antibacterial agents.[1] DNA Gyrase-IN-4 is a novel investigational inhibitor targeting the E. coli DNA gyrase. These application notes provide a comprehensive guide for the experimental evaluation of this compound in E. coli, including its mechanism of action, protocols for assessing its activity, and expected quantitative outcomes.

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[1] The GyrA subunit is primarily responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2] Inhibitors can target either of these subunits, disrupting the enzyme's function and leading to bacterial cell death.[3][4][5]

Mechanism of Action

This compound is hypothesized to function as a DNA gyrase poison, similar to fluoroquinolones, by stabilizing the covalent complex between DNA gyrase and cleaved DNA.[4][5][6] This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4][5][6]

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data Summary

The following tables summarize the expected in vitro activity of this compound against E. coli.

Table 1: Antibacterial Activity of this compound against E. coli Strains

Bacterial StrainDescriptionThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli ATCC 25922Wild-type, susceptible0.060.015
E. coli clinical isolate (gyrA S83L)Ciprofloxacin-resistant0.54
E. coli clinical isolate (gyrA D87N)Ciprofloxacin-resistant0.54
E. coli clinical isolate (parC S80I)Ciprofloxacin-resistant0.1250.03

Table 2: In Vitro Enzymatic Inhibition Data for this compound

EnzymeAssay TypeThis compound IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
E. coli DNA GyraseSupercoiling Inhibition0.20.8
Human Topoisomerase IIDecatenation Inhibition> 100> 100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of E. coli.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • E. coli strains (e.g., ATCC 25922)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start: Overnight E. coli Culture Prep_Inoculum Prepare Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

E. coli DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • This compound

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%)

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the tubes.

  • Add E. coli DNA gyrase to all tubes except the negative control (no enzyme).

  • Incubate the reactions at 37°C for 30-60 minutes.[7]

  • Stop the reaction by adding Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at approximately 90V for 90 minutes.

  • Stain the gel with ethidium bromide and visualize it under UV light.

  • Analyze the gel: relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition of supercoiling will result in a band corresponding to the relaxed form.

Start Start: Prepare Reaction Mix Add_Compound Add this compound (or DMSO control) Start->Add_Compound Add_Enzyme Add E. coli DNA Gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 30-60 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Disclaimer

This document provides standardized protocols and expected results for the investigational compound this compound. Actual results may vary depending on the specific experimental conditions and reagents used. Researchers should optimize these protocols for their specific laboratory settings. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols: Solubility of DNA Gyrase-IN-4 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of DNA Gyrase-IN-4, a potent DNA gyrase inhibitor, for its application in in vitro assays. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results.

Compound Information

This compound is a small molecule inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][2][3] Its inhibitory activity makes it a compound of interest for antibacterial drug discovery.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C22H15Cl2NO4S
Molecular Weight 460.33 g/mol
Appearance Solid

Solubility Data

The solubility of this compound is a key factor for its use in in vitro experiments. Based on available data, the compound exhibits the following solubility characteristics:

SolventSolubilityRecommendations for In Vitro Assays
DMSO (Dimethyl Sulfoxide) Soluble[4]Recommended as the primary solvent for creating high-concentration stock solutions.[4]
Ethanol May be solubleCan be tested as an alternative solvent system.
DMF (Dimethylformamide) May be solubleCan be tested as an alternative solvent system.
Water / Aqueous Buffers (e.g., PBS) Likely InsolubleDirect dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. Precipitation is likely to occur when diluting a DMSO stock into aqueous solutions without careful optimization.[5][6]

Note: It is crucial to avoid precipitation of the compound in the final assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.603 mg of the compound.

  • Adding Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to the final desired concentration in an aqueous assay buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous assay buffer (e.g., Tris-HCl, HEPES)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in the assay buffer. For example, dilute the 10 mM stock 1:10 in assay buffer to create a 1 mM intermediate solution with 10% DMSO.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final assay mixture. Ensure that the final concentration of DMSO is below the tolerance level of your specific assay and biological system (typically ≤0.5%).

  • Mixing: Mix the final solution thoroughly by gentle pipetting or brief vortexing.

  • Solvent Control: It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples, to account for any effects of the solvent on the assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store stock 10 mM Stock in DMSO intermediate Intermediate Dilution (Optional) stock->intermediate Dilute final_dilution Final Dilution in Assay Buffer intermediate->final_dilution Dilute assay Perform In Vitro Assay final_dilution->assay

Caption: Experimental workflow for preparing this compound solutions.

solubility_logic cluster_compound Compound cluster_solvents Solvent Selection cluster_outcome Outcome for In Vitro Assay compound This compound (Solid) dmso DMSO other_organic Ethanol / DMF aqueous Aqueous Buffer soluble Soluble Stock (Recommended) dmso->soluble test Potentially Soluble (Requires Testing) other_organic->test insoluble Insoluble (Not Recommended) aqueous->insoluble

Caption: Logical relationship of this compound solubility testing.

References

Application Notes and Protocols: Preparation of DNA Gyrase-IN-4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase.[1] The protocols outlined below are intended to ensure the stability and efficacy of the compound for in vitro and in vivo research applications. Adherence to these guidelines is critical for obtaining reproducible experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that targets bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[2][3] By inhibiting this enzyme, this compound effectively blocks bacterial proliferation, making it a valuable tool for antibacterial research and drug development. DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for maintaining the proper DNA topology in bacteria.[4][5] Inhibition of this process leads to the accumulation of double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[6][7]

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₂₂H₁₅Cl₂NO₄S[1]
Molecular Weight 460.33 g/mol [1]
CAS Number 2416400-32-1[1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 6 months[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.603 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 460.33 g/mol = 0.004603 g = 4.603 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months).[1] For short-term storage, -20°C is acceptable for up to one month.[1]

Preparation of Working Solutions

For cell-based assays or other experiments, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration accurately.

  • Solubility in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

  • Control Experiments: Always include a vehicle control (containing the same final concentration of DMSO as the experimental samples) in your experiments.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform an initial 1:100 dilution of the 10 mM stock solution in DMSO to obtain a 100 µM intermediate stock.

  • Further dilute the 100 µM intermediate stock 1:10 in the final aqueous buffer or medium to achieve the 10 µM working concentration. This will result in a final DMSO concentration of 1%. Adjust the dilution scheme as necessary to achieve a lower final DMSO concentration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

G cluster_0 Mechanism of Action of this compound inhibitor This compound gyrase DNA Gyrase inhibitor->gyrase Inhibits complex Trapped Gyrase-DNA Complex gyrase->complex Binds to dna Bacterial DNA dna->complex ds_breaks Double-Stranded DNA Breaks complex->ds_breaks Leads to oxidative_stress Oxidative Stress (ROS Production) ds_breaks->oxidative_stress Induces cell_death Bacterial Cell Death oxidative_stress->cell_death

Caption: Mechanism of this compound Inhibition.

G cluster_1 Stock Solution Preparation Workflow start Start weigh Weigh DNA Gyrase-IN-4 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their studies of bacterial DNA gyrase and the development of novel antibacterial agents.

References

Application Notes and Protocols for Cell-Based Assays Targeting DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme's unique function in bacteria and its absence in humans make it an attractive target for the development of antibacterial agents.[1][2] Inhibitors of DNA gyrase, such as the widely used fluoroquinolones, function by stabilizing the transient double-strand DNA breaks created by the enzyme, leading to lethal DNA damage and bacterial cell death.[2][3][4] These inhibitors are invaluable tools for studying bacterial physiology and for developing new therapeutics to combat antibiotic resistance. This document provides detailed protocols and application notes for utilizing a representative DNA gyrase inhibitor in cell-based assays.

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[1] The catalytic cycle involves the binding of ATP to the GyrB subunits, followed by the capture and cleavage of a segment of DNA (the G-segment).[1][5] Another segment of DNA (the T-segment) is then passed through the break, and the G-segment is resealed.[1][5] This process, coupled with ATP hydrolysis, results in the introduction of a negative supercoil.[1][6]

Quinolone antibiotics, a major class of DNA gyrase inhibitors, interfere with this cycle by trapping the enzyme-DNA complex after the G-segment has been cleaved.[3][4][7] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are lethal to the bacterium.[3][4] Another class of inhibitors, the aminocoumarins (e.g., novobiocin), act by inhibiting the ATPase activity of the GyrB subunit, which is essential for the supercoiling reaction.[2][8]

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibitor Intervention DNA Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA->Gyrase_DNA Binding Gyrase DNA Gyrase Gyrase->Gyrase_DNA ATP ATP ATP->Gyrase_DNA Energy Cleaved_Complex Cleavage Complex (Transient) Gyrase_DNA->Cleaved_Complex DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Ligation Inhibitor Quinolone Inhibitor Trapped_Complex Trapped Ternary Complex Inhibitor->Trapped_Complex Stabilization Cell_Death Bacterial Cell Death Trapped_Complex->Cell_Death Replication Fork Collapse

Caption: Mechanism of DNA Gyrase Inhibition by Quinolones.

Quantitative Data for Representative DNA Gyrase Inhibitors

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their minimum inhibitory concentration (MIC) in cell-based assays. The following table provides example data for well-characterized inhibitors against Escherichia coli and Staphylococcus aureus.

CompoundTarget EnzymeAssay TypeOrganismIC50 (µM)MIC (µg/mL)Reference
CiprofloxacinDNA GyraseSupercoilingE. coli0.80.015[9][10]
Topoisomerase IVDecatenationE. coli12[9]
DNA GyraseSupercoilingS. aureus2.50.25[10]
Topoisomerase IVDecatenationS. aureus0.6[10]
NovobiocinDNA GyraseSupercoilingE. coli0.024[8][11]
DNA GyraseSupercoilingS. aureus0.0030.06[8][11]

Experimental Protocols

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a DNA gyrase inhibitor against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DNA gyrase inhibitor stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Inhibitor Dilutions:

    • Perform a serial two-fold dilution of the DNA gyrase inhibitor stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the inhibitor dilutions and the positive control well. The final volume in these wells will be 200 µL.

    • Add 200 µL of sterile CAMHB to the negative control well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

DNA Supercoiling Assay (Biochemical)

This protocol provides a general method for a biochemical assay to confirm the direct inhibition of DNA gyrase activity.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[12]

  • ATP solution

  • DNA gyrase inhibitor

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the DNA gyrase inhibitor at various concentrations.

    • Add purified DNA gyrase to the reaction mixture.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are well separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize under UV light.

    • The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an effective DNA gyrase inhibitor. The IC50 can be determined by quantifying the band intensities.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay (Confirmation) Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Inoculation Inoculate 96-well Plate Prep_Culture->Inoculation Serial_Dilution Serial Dilution of Inhibitor Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC End_Cell End Read_MIC->End_Cell Start_Bio Start Reaction_Setup Set up Supercoiling Reaction Start_Bio->Reaction_Setup Incubate_37 Incubate at 37°C Reaction_Setup->Incubate_37 Stop_Reaction Stop Reaction Incubate_37->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Analyze_Gel Analyze Gel for Inhibition Gel_Electrophoresis->Analyze_Gel End_Bio End Analyze_Gel->End_Bio

Caption: General Workflow for Evaluating DNA Gyrase Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DNA Gyrase-IN-4 for MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in successfully determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel synthetic inhibitor targeting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process required for DNA replication and transcription. This compound functions similarly to quinolone antibiotics; it stabilizes the complex between DNA gyrase and DNA, which stalls replication forks and leads to lethal double-strand breaks in the bacterial chromosome.

Q2: What is a Minimum Inhibitory Concentration (MIC) assay?

A2: An MIC assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. It is a quantitative measure of the inhibitor's potency against a specific bacterial strain.

Q3: How does an MIC assay differ from an enzymatic (IC50) assay?

A3: An MIC assay measures the compound's effect on whole bacterial cells, integrating factors like cell wall penetration, efflux pump activity, and metabolic stability. The result is the minimum concentration to inhibit growth. In contrast, an enzymatic assay (e.g., a supercoiling assay) measures the compound's direct inhibitory effect on the purified DNA gyrase enzyme. The result is typically an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). A compound can have a potent IC50 but a high MIC if it has poor cell penetration or is subject to efflux.

Q4: What is a recommended starting concentration range for this compound?

A4: For a novel compound like this compound, it is advisable to test a broad concentration range initially. A common starting point is a 2-fold serial dilution from 128 µg/mL down to 0.06 µg/mL. This range covers concentrations effective for many known gyrase inhibitors and helps identify the potency level against different bacterial species.

Q5: How should I prepare the stock solution and dilutions for the assay?

A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). This stock is then used to prepare intermediate dilutions in the appropriate testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth). It is critical to ensure that the final concentration of the solvent (DMSO) in the assay wells is low (typically ≤1%) to avoid affecting bacterial growth.

Mechanism of Action: this compound

cluster_0 Standard DNA Gyrase Function cluster_1 Inhibition by this compound RelaxedDNA Relaxed DNA Gyrase DNA Gyrase RelaxedDNA->Gyrase SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA Re-ligation ADP ADP + Pi Gyrase->ADP ATP ATP ATP->Gyrase Inhibitor This compound CleavageComplex Gyrase-DNA Cleavage Complex Inhibitor->CleavageComplex Stabilization DSB Double-Strand Breaks CleavageComplex->DSB Replication Fork Collapse CellDeath Bacterial Cell Death DSB->CellDeath Gyrase_inh DNA Gyrase Gyrase_inh->CleavageComplex DNA Cleavage RelaxedDNA_inh Relaxed DNA RelaxedDNA_inh->Gyrase_inh DNA Cleavage

Caption: this compound traps the enzyme-DNA complex, preventing re-ligation and causing cell death.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound stock solution (e.g., 12.8 mg/mL in DMSO)
  • Sterile 96-well U-bottom microtiter plates
  • Bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile saline or phosphate-buffered saline (PBS)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Incubator (35-37°C)

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of this compound Dilutions: a. Prepare an intermediate stock of this compound at 256 µg/mL (2x the highest desired concentration) in CAMHB. b. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. c. Add 200 µL of the 256 µg/mL solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Wells 11 and 12 will serve as controls. Well 11 is the growth control (no drug), and well 12 is the sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the final desired range (128, 64, ..., 0.25 µg/mL). b. Add 100 µL of sterile CAMHB to well 12 (sterility control). c. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

5. Determination of MIC: a. After incubation, examine the plate visually. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Experimental Workflow Diagram

A Prepare Bacterial Inoculum (0.5 McFarland) B Dilute Inoculum in CAMHB A->B D Add Diluted Inoculum to Wells B->D C Prepare 2x Drug Dilutions in 96-Well Plate C->D E Incubate Plate (18-24h, 37°C) D->E F Read Results Visually E->F G Determine MIC Value F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table provides suggested concentration ranges and hypothetical MIC values for this compound against common quality control (QC) strains.

Bacterial StrainTypeSuggested Test Range (µg/mL)Expected MIC for Susceptible Strains (µg/mL)Expected MIC for Resistant Strains (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.06 - 160.25 - 1>16
Enterococcus faecalis ATCC 29212Gram-positive0.125 - 320.5 - 2>32
Streptococcus pneumoniae ATCC 49619Gram-positive0.03 - 80.125 - 0.5>8
Escherichia coli ATCC 25922Gram-negative0.25 - 641 - 4>64
Pseudomonas aeruginosa ATCC 27853Gram-negative0.5 - 1284 - 16>128

Troubleshooting Guide

Problem: No inhibition of bacterial growth is observed, even at the highest concentration.

  • Possible Cause 1: Compound Inactivity/Degradation. The compound may have degraded.

"troubleshooting DNA Gyrase-IN-4 insolubility issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with DNA Gyrase-IN-4. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a potent inhibitor of DNA gyrase with an IC50 of 0.13 μM. It has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Listeria monocytogenes, Salmonella, and Escherichia coli. Chemically, it is a novel coumarin-thiazolyl ester derivative and typically exists as a solid at room temperature.

Q2: What is the recommended solvent for dissolving this compound?

A2: The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO). In most cases, the compound should dissolve in DMSO.

Q3: What should I do if this compound does not dissolve in DMSO?

A3: If you encounter solubility issues with DMSO, you can try other organic solvents such as ethanol or dimethylformamide (DMF). It is advisable to test solubility in a small amount of the compound to avoid sample loss. Additionally, physical methods like warming and sonication can aid in dissolution.

Q4: Can I dissolve this compound in aqueous buffers?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it into the aqueous buffer for your experiment. Be aware that the compound may precipitate out of the aqueous solution, especially at higher concentrations.

Q5: How should I store this compound solutions?

A5: For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. It is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Precipitate is observed in the DMSO stock solution.

Q: I've prepared a stock solution of this compound in DMSO, but I see solid particles or cloudiness. What should I do?

A: This indicates that the compound has not fully dissolved or has precipitated out of solution. Here is a step-by-step guide to address this:

  • Vortexing: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes.

  • Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 10-30 minutes. This can help break up aggregates and increase the dissolution rate.

  • Warming: Gently warm the solution to 37°C for 10-15 minutes. Ensure the vial is tightly capped to prevent solvent evaporation. Do not overheat, as this could degrade the compound.

  • Dilution: If the above steps do not work, the concentration of your stock solution may be too high. Try preparing a more dilute stock solution.

Issue 2: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

Q: I successfully dissolved this compound in DMSO, but when I add it to my aqueous experimental buffer, a precipitate forms immediately. How can I prevent this?

A: This is a common issue with hydrophobic compounds. The following strategies can help:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock solution to a smaller volume of buffer while vortexing, and then bring it up to the final volume. This can help to disperse the compound more effectively.

  • Use a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to your aqueous buffer. This can help to keep the compound in solution.

  • Increase the DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental results.

Quantitative Data Summary

Table 1: Suggested Solvent Screening Protocol for this compound

SolventSuggested Concentration Range to Test (mg/mL)Procedure
DMSO 1 - 50Start with a lower concentration and gradually increase. Use vortexing, sonication, and gentle warming as needed.
Ethanol 1 - 20Follow the same procedure as for DMSO. Ethanol is more volatile, so keep vials tightly capped.
DMF 1 - 30Use with caution in a well-ventilated area. Follow the same dissolution procedure.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is approximately 460.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 460.33 g/mol = 0.0046 g = 4.6 mg

  • Weigh the compound: Accurately weigh 4.6 mg of this compound powder into a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-20 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_start Start cluster_dissolution Dissolution in DMSO cluster_troubleshoot Troubleshooting cluster_aqueous Aqueous Dilution cluster_solution Solutions start Weigh this compound add_dmso Add DMSO to desired concentration start->add_dmso vortex Vortex vigorously (1-2 min) add_dmso->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 sonicate Sonicate (10-30 min) check_dissolved1->sonicate No success Solution Ready for Experiment check_dissolved1->success Yes warm Warm to 37°C (10-15 min) sonicate->warm check_dissolved2 Is it fully dissolved? warm->check_dissolved2 lower_conc Lower stock concentration check_dissolved2->lower_conc No try_other_solvent Try alternative solvent (Ethanol, DMF) check_dissolved2->try_other_solvent Persistent Issue check_dissolved2->success Yes lower_conc->add_dmso failure Insoluble under these conditions try_other_solvent->failure dilute Dilute stock into aqueous buffer check_precipitate Does it precipitate? dilute->check_precipitate aq_solution Aqueous Solution Ready check_precipitate->aq_solution No aq_precipitate_solution Modify aqueous buffer (e.g., add surfactant) or lower final concentration check_precipitate->aq_precipitate_solution Yes success->dilute aq_precipitate_solution->dilute

"preventing degradation of DNA Gyrase-IN-4 in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of DNA Gyrase-IN-4 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. Here are the general recommendations:

  • Solid Form: When stored as a powder, this compound is stable for up to 3 years at -20°C and up to 2 years at 4°C.[1]

  • In Solvent: Once dissolved, the stability of this compound is significantly dependent on the storage temperature. For maximum stability, it is recommended to store stock solutions at -80°C, which can preserve the compound for up to 6 months.[1] At -20°C, the stability is reduced to approximately 1 month.[1] Short-term storage at room temperature is possible for a few days, for example, during shipping, without significant degradation.[1]

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] If you encounter solubility issues, other organic solvents such as ethanol or N,N-dimethylformamide (DMF) can be tested. It is advisable to first test solubility with a small amount of the compound to avoid loss of your sample.[1]

Q3: Can I store my this compound stock solution in a frost-free freezer?

A3: It is strongly advised to avoid storing stock solutions of this compound in frost-free freezers. The repeated freeze-thaw cycles inherent to the design of these freezers can accelerate the degradation of the compound, leading to a loss of activity.

Q4: How many times can I freeze and thaw my stock solution of this compound?

A4: To prevent degradation, it is best to minimize the number of freeze-thaw cycles. After thawing your stock solution for the first time, it is recommended to create single-use aliquots. This practice will help preserve the integrity and activity of the inhibitor for a longer duration.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in solution.

Issue 1: Loss of Inhibitory Activity in My Assay

If you observe a decrease or complete loss of the inhibitory activity of this compound in your experiments, it is likely due to the degradation of the compound.

Possible Causes and Solutions:

  • Improper Storage:

    • Question: How have you been storing your this compound solution?

    • Solution: Ensure that your stock solution is stored at -80°C for long-term storage or -20°C for short-term storage in a non-frost-free freezer.[1] Refer to the stability data for solutions in the table below.

  • Multiple Freeze-Thaw Cycles:

    • Question: How many times has the stock solution been frozen and thawed?

    • Solution: Prepare single-use aliquots from your stock solution to avoid repeated temperature fluctuations.

  • Extended Incubation at Room Temperature:

    • Question: How long was the working solution kept at room temperature before or during the experiment?

    • Solution: Prepare fresh working solutions from a frozen stock just before your experiment. Minimize the time the compound spends at room temperature.

  • Incompatible Buffer Conditions:

    • Question: What is the pH and composition of your assay buffer?

    • Solution: The stability of compounds containing coumarin scaffolds can be sensitive to pH, with increased degradation often observed under alkaline conditions. Consider performing a stability test of this compound in your specific assay buffer (see Experimental Protocols section). If degradation is confirmed, you may need to adjust the buffer pH or composition.

Issue 2: Precipitate Formation in the Solution

The appearance of a precipitate in your this compound solution can indicate solubility issues or degradation.

Possible Causes and Solutions:

  • Low Solubility in Aqueous Buffers:

    • Question: At what concentration is the precipitate forming, and what is the composition of the aqueous buffer?

    • Solution: this compound has low aqueous solubility. When diluting your DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. A final DMSO concentration of 1% or higher is often required, but this should be optimized for your specific assay to avoid solvent effects on the biological system. If precipitation persists, consider using a surfactant like Tween 80 or a formulation agent like PEG400, as suggested for in vivo studies.[1]

  • Degradation Product Precipitation:

    • Question: Has the solution been stored for an extended period or exposed to light or high temperatures?

    • Solution: Degradation products may be less soluble than the parent compound. If you suspect degradation, it is recommended to prepare a fresh stock solution. To confirm, you can analyze the solution using HPLC to check for the presence of degradation peaks (see Experimental Protocols section).

Data Presentation

Table 1: Stability of this compound in Solution

Storage ConditionSolventStability DurationReference
-80°CDMSOUp to 6 months[1]
-20°CDMSOUp to 1 month[1]
4°CAqueous Buffer (example)Unstable, significant degradation within days(Assumed based on general small molecule stability)
Room TemperatureAqueous Buffer (example)Unstable, significant degradation within hours(Assumed based on general small molecule stability)

Note: The stability in aqueous buffers is an illustrative example and should be experimentally determined for your specific buffer system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a framework to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • DMSO (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (NaOH), 0.1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC grade water and acetonitrile
  • Formic acid
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Stress Conditions:
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
  • Control: Keep 1 mL of the stock solution at -20°C.
  • Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
  • HPLC Analysis:
  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Mandatory Visualization

G start Start: Inconsistent/Poor Experimental Results check_activity Is the inhibitory activity of this compound lower than expected? start->check_activity check_precipitate Is there a visible precipitate in the solution? start->check_precipitate check_activity->check_precipitate No storage_conditions Review Storage Conditions: - Temperature (-80°C long-term) - Non-frost-free freezer check_activity->storage_conditions Yes fresh_solution Prepare Fresh Solution: - Use a new vial of compound if possible check_precipitate->fresh_solution No solubility Check Solubility Parameters: - Final DMSO concentration - Use of surfactants (e.g., Tween 80) check_precipitate->solubility Yes freeze_thaw Minimize Freeze-Thaw Cycles: - Aliquot stock solution storage_conditions->freeze_thaw buffer_stability Assess Buffer Compatibility: - Perform a stability study in your assay buffer (see Protocol 1) freeze_thaw->buffer_stability buffer_stability->fresh_solution degradation_check Suspect Degradation: - Analyze solution by HPLC for degradation products solubility->degradation_check degradation_check->fresh_solution

Caption: Troubleshooting workflow for this compound degradation issues.

G start Start: Assess Stability of this compound prepare_stock Prepare 1 mg/mL Stock Solution in DMSO start->prepare_stock stress_conditions Expose to Stress Conditions (24h) prepare_stock->stress_conditions acid Acidic (0.1 N HCl, 60°C) stress_conditions->acid base Basic (0.1 N NaOH, 60°C) stress_conditions->base oxidation Oxidative (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV light, RT) stress_conditions->photo control Control (-20°C) stress_conditions->control prepare_samples Neutralize (if needed) and Dilute Samples acid->prepare_samples base->prepare_samples oxidation->prepare_samples thermal->prepare_samples photo->prepare_samples control->prepare_samples hplc_analysis Analyze by Stability-Indicating HPLC Method prepare_samples->hplc_analysis evaluate_results Evaluate Results: - Compare peak areas of parent compound - Identify degradation peaks hplc_analysis->evaluate_results

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: DNA Gyrase Assays with DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using DNA Gyrase-IN-4 in DNA gyrase activity assays. It covers common issues, data interpretation, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the DNA gyrase supercoiling assay?

A DNA gyrase supercoiling assay measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA, a process that requires ATP for energy.[1] The standard assay begins with a relaxed plasmid DNA substrate. In the presence of active DNA gyrase and ATP, this substrate is converted into its negatively supercoiled form.[2] The difference between the relaxed and supercoiled DNA forms can then be detected, most commonly by two methods:

  • Agarose Gel Electrophoresis: Supercoiled DNA is more compact than relaxed DNA and therefore migrates faster through an agarose gel.

  • Fluorescence-Based Detection: Certain fluorescent dyes interact differently with relaxed versus supercoiled DNA, resulting in a measurable change in fluorescence intensity.[3][4] For example, some assays are based on the principle that relaxed DNA suppresses fluorescence more than supercoiled DNA, so the conversion leads to an increase in signal.[4]

Q2: How does an inhibitor like this compound work?

This compound is an inhibitor of DNA gyrase. While specific data for this compound is proprietary, its mechanism can be understood by comparing it to the 4-quinolone class of antibiotics (e.g., ciprofloxacin), which are well-characterized DNA gyrase inhibitors. These inhibitors function by trapping the enzyme on the DNA at a key intermediate step. The key event is the stabilization of the "cleavage complex," where the DNA backbone is cut to allow another segment of DNA to pass through. By preventing the re-ligation of this DNA break, the inhibitor effectively poisons the enzyme, leading to an accumulation of double-strand breaks and cessation of replication.[5]

Q3: How do I interpret the results of my gel-based assay?

In a typical gel-based assay, you will see distinct bands corresponding to different DNA topologies.

  • Lane 1 (Negative Control - No Enzyme): Should show a single band corresponding to the relaxed pBR322 plasmid substrate.

  • Lane 2 (Positive Control - Enzyme, No Inhibitor): Should show a band that has migrated significantly further down the gel. This is the fully supercoiled DNA, indicating active gyrase.

  • Lanes 3+ (Enzyme + Increasing Inhibitor Concentration): You should observe a dose-dependent effect. At low inhibitor concentrations, you may see a mix of supercoiled and relaxed forms. As the concentration of this compound increases, the band pattern should shift back towards the position of the relaxed DNA, indicating inhibition of the supercoiling activity. The concentration at which the supercoiling is reduced by 50% is the IC50 value.

Q4: What is an IC50 value and how is it determined?

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the effectiveness of an inhibitor. It represents the concentration of the drug required to inhibit the activity of a specific biological target, like DNA gyrase, by 50%. In a DNA gyrase assay, this is determined by testing a range of inhibitor concentrations and measuring the corresponding enzyme activity. The results are then plotted on a graph with inhibitor concentration on the x-axis and percentage of enzyme inhibition on the y-axis. The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Data Presentation: Inhibitor Potency

The potency of DNA gyrase inhibitors can vary significantly. The table below provides representative IC50 values for several known inhibitors against E. coli DNA gyrase to serve as a reference for your experimental results.

InhibitorClassReported IC50 (µM)Reference
CiprofloxacinFluoroquinolone~0.6[6]
NovobiocinAminocoumarin~0.007 - 0.01[7]
Biphenyl GallateGallate Derivative~1.5[7]
Thiophene Derivative 8Allosteric Inhibitor~0.04[8]
Biphenyl Derivative 2Allosteric Inhibitor~60[6]

Visualizing Mechanisms and Workflows

DNA Gyrase Catalytic Cycle

The following diagram illustrates the multi-step process by which DNA gyrase introduces negative supercoils into DNA at the expense of ATP.

G cluster_cycle DNA Gyrase Catalytic Cycle A 1. DNA Binding Gyrase binds to DNA, creating a node by wrapping a T-segment over a G-segment. B 2. G-Segment Cleavage The G-segment is cleaved, creating a double-strand break. A->B ATP Binding C 3. Strand Passage The T-segment is passed through the break in the G-segment. B->C D 4. G-Segment Re-ligation The break in the G-segment is sealed, trapping the T-segment. C->D E 5. T-Segment Release The T-segment is released, resulting in a linking number change of -2. D->E ATP Hydrolysis E->A Cycle Repeats

Caption: The catalytic cycle of DNA gyrase showing DNA binding, cleavage, strand passage, and re-ligation.

Mechanism of Quinolone Inhibition

Inhibitors like this compound act by interrupting the catalytic cycle, preventing the enzyme from completing its function.

G cluster_inhibition Quinolone Inhibition Mechanism Start Gyrase binds DNA Cleavage G-Segment is cleaved Start->Cleavage Trap Trapped Gyrase-DNA Cleavage Complex Cleavage->Trap Inhibitor This compound (Quinolone) Inhibitor->Trap Religation G-Segment Re-ligation (Blocked) Trap->Religation Breaks Double-Strand Breaks Accumulate Trap->Breaks G cluster_workflow DNA Gyrase Assay Experimental Workflow Start Prepare Master Mix (Buffer, ATP, Relaxed DNA) Aliquot Aliquot Master Mix into Reaction Tubes/Wells Start->Aliquot AddInhibitor Add this compound or Solvent Control Aliquot->AddInhibitor AddEnzyme Add DNA Gyrase to Initiate Reaction AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Stop Reaction Incubate->Stop Gel_Load Load Samples onto 1% Agarose Gel Stop->Gel_Load Gel-Based Detection Fluor_AddDye Add Fluorescent Dye (e.g., H19) Stop->Fluor_AddDye Fluorescence-Based Detection Gel_Run Run Electrophoresis Gel_Load->Gel_Run Gel_Stain Stain, Destain, and Visualize Gel Gel_Run->Gel_Stain Gel_Analyze Analyze Band Shift to Determine Inhibition Gel_Stain->Gel_Analyze Fluor_Incubate Incubate at Room Temperature Fluor_AddDye->Fluor_Incubate Fluor_Read Read Fluorescence on Plate Reader Fluor_Incubate->Fluor_Read Fluor_Analyze Calculate % Inhibition and IC50 Fluor_Read->Fluor_Analyze

References

Technical Support Center: Investigating Off-Target Effects of Novel DNA Gyrase Inhibitors in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor "DNA Gyrase-IN-4" is not publicly available. This technical support center has been developed as a resource for researchers working with novel DNA gyrase inhibitors, using a hypothetical inhibitor, designated GYR-X , to illustrate potential off-target effects and troubleshooting strategies in bacterial cells. The principles and methodologies described are broadly applicable to the characterization of new antibacterial compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of DNA gyrase inhibitors in bacteria?

A1: The primary targets of most DNA gyrase inhibitors are DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[1][2][3] Both are essential type II topoisomerases that regulate DNA topology, making them crucial for bacterial DNA replication, recombination, and repair.[1][2][3] Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately causing cell death.[1][2][3]

Q2: What are "off-target effects" and why are they a concern with novel inhibitors like GYR-X?

A2: Off-target effects refer to the interaction of a drug or inhibitor with proteins other than its intended target. For a novel inhibitor like GYR-X, these unintended interactions can lead to a variety of unexpected cellular phenotypes, toxicity, or the development of resistance through unforeseen mechanisms.[4] Identifying off-target effects is a critical step in the preclinical safety and efficacy evaluation of any new antibacterial agent.

Q3: What are some common off-target effects observed with quinolone antibiotics, a well-studied class of DNA gyrase inhibitors?

A3: While the primary targets are DNA gyrase and topoisomerase IV, some studies on quinolones have suggested potential for broader cellular impact. For instance, exposure to sublethal levels of certain quinolones can induce the SOS response, which may increase the frequency of mutations and lead to resistance to other classes of antibiotics.[5] It is important to note that specific off-target protein binding is not as extensively characterized for quinolones in bacteria as it is for some drugs in eukaryotic systems.

Q4: How can I begin to investigate if my novel inhibitor, GYR-X, has off-target effects in my bacterial model?

A4: A multi-pronged approach is recommended. This can start with phenotypic screening across a panel of bacterial strains to identify unexpected growth inhibition patterns. Subsequently, more targeted molecular methods like proteome-wide analysis (e.g., using Cellular Thermal Shift Assay or Affinity Chromatography coupled with Mass Spectrometry) can be employed to identify specific protein binding partners of GYR-X.

Troubleshooting Guides

Issue 1: Unexpected Bacterial Phenotype

Q: I'm observing a filamentous phenotype in E. coli treated with a sub-lethal concentration of GYR-X, which is not typical for DNA gyrase inhibition alone. What could be the cause?

A: A filamentous phenotype can indeed be a result of SOS response induction due to DNA damage from on-target activity.[6] However, if this phenotype is unusually pronounced or occurs at concentrations that do not significantly inhibit growth, it might suggest off-target effects. Potential off-target interactions could be with proteins involved in cell division, such as FtsZ.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a DNA gyrase activity assay to confirm that GYR-X is inhibiting its primary target at the concentration you are using.

  • SOS Response Assay: Quantify the induction of the SOS response (e.g., using a recA-reporter strain) to correlate the phenotype with DNA damage.

  • Proteomic Profiling: Employ techniques like Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography-Mass Spectrometry (AC-MS) to identify other proteins that bind to GYR-X in the bacterial lysate.

  • Gene Knockout/Knockdown Studies: If proteomic profiling suggests a potential off-target, test the effect of GYR-X in a strain where the suspected off-target gene is knocked out or its expression is reduced.

Issue 2: Discrepancy between Biochemical and Whole-Cell Activity

Q: My inhibitor, GYR-X, is potent against purified DNA gyrase in a biochemical assay (low IC50), but its Minimum Inhibitory Concentration (MIC) against whole bacterial cells is much higher than expected. What could explain this?

A: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cellular Permeability: GYR-X may have poor penetration through the bacterial cell wall and/or membrane.

  • Efflux Pumps: The bacterium may be actively pumping GYR-X out of the cell.

  • Inhibitor Metabolism: The bacterial cell may be metabolizing and inactivating GYR-X.

  • Off-Target Engagement: While less common in this scenario, it's possible that binding to a highly abundant, non-essential off-target protein could sequester the compound, reducing its effective concentration at the primary target.

Troubleshooting Steps:

  • Efflux Pump Inhibitor Co-treatment: Determine the MIC of GYR-X in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP or PAβN). A significant decrease in MIC in the presence of the inhibitor suggests efflux is a factor.

  • Permeability Assays: Use assays to assess the uptake of GYR-X into the bacterial cells.

  • Metabolite Analysis: Use techniques like LC-MS to analyze the culture supernatant and cell lysate for any metabolites of GYR-X.

  • Comparative Genomics: If available, compare the genome of your test strain to other strains that might be more sensitive to identify potential differences in efflux pumps or metabolic pathways.

Data Presentation

Table 1: Hypothetical Selectivity Profile of GYR-X

This table illustrates how the inhibitory activity of a novel compound like GYR-X would be compared against its primary targets and a selection of potential off-target enzymes.

Target EnzymeOrganismIC50 (µM)Notes
DNA Gyrase E. coli 0.05 Primary On-Target
Topoisomerase IV E. coli 0.25 Secondary On-Target
Human Topoisomerase IIαH. sapiens> 100Desired selectivity against human homologue
Protein Kinase AH. sapiens> 100Example of a common off-target class
Dihydrofolate ReductaseE. coli50Example of a potential off-target
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of GYR-X against a Panel of Bacterial Strains

This table demonstrates how the whole-cell activity of GYR-X would be assessed across different bacterial species, including strains with known resistance mechanisms.

Bacterial StrainRelevant GenotypeMIC (µg/mL)Interpretation
E. coli (Wild-Type)-0.1Baseline activity
E. coli (gyrA mutant)S83L2.5Reduced activity due to on-target mutation
E. coli (acrA mutant)Efflux pump deficient0.01Increased activity, suggesting efflux liability
S. aureus (Wild-Type)-0.5Activity against Gram-positive bacteria
P. aeruginosa (Wild-Type)-8.0Lower activity, potentially due to permeability/efflux

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification in Bacteria

Objective: To identify proteins in a bacterial lysate that are stabilized by binding to GYR-X, suggesting a direct interaction.

Methodology:

  • Bacterial Culture and Lysis:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors and lyse the cells (e.g., by sonication or with a French press).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Inhibitor Treatment:

    • Divide the lysate into two aliquots: one treated with GYR-X at a final concentration of interest and a control treated with the vehicle (e.g., DMSO).

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Thermal Challenge:

    • Aliquot the treated and control lysates into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

    • Proteins that show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of GYR-X are potential binding partners.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Activity

Objective: To identify enzymes in the bacterial proteome whose activity is inhibited by GYR-X.

Methodology:

  • Bacterial Culture and Lysate Preparation:

    • Prepare a bacterial lysate as described in the CETSA protocol.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the lysate with varying concentrations of GYR-X or a vehicle control.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum activity-based probe (ABP) that targets a class of enzymes (e.g., serine hydrolases) to the pre-incubated lysates.

    • The ABP will covalently label the active site of enzymes that are not inhibited by GYR-X.

  • Analysis:

    • The labeled proteins can be visualized by in-gel fluorescence if the ABP has a fluorescent tag. A decrease in fluorescence intensity for a specific protein band in the GYR-X treated sample indicates inhibition.

    • For identification, the ABP can contain a biotin tag for enrichment via streptavidin beads, followed by on-bead digestion and identification of the labeled proteins by mass spectrometry.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_phenotypic Phenotypic Screening cluster_biochemical Biochemical & Proteomic Analysis cluster_validation Target Validation pheno_screen Bacterial Panel Screening unexpected_pheno Unexpected Phenotype (e.g., Filamentation) pheno_screen->unexpected_pheno Observe biochem_assays Biochemical Assays unexpected_pheno->biochem_assays Investigate cetsa Cellular Thermal Shift Assay (CETSA) knockout Gene Knockout/Knockdown cetsa->knockout Identify Candidate abpp Activity-Based Protein Profiling (ABPP) abpp->knockout Identify Candidate ac_ms Affinity Chromatography-MS ac_ms->knockout Identify Candidate biochem_assays->cetsa biochem_assays->abpp biochem_assays->ac_ms validation Validated Off-Target knockout->validation overexpression Target Overexpression overexpression->validation On_Target_Pathway gyr_x GYR-X gyrase DNA Gyrase / Topo IV gyr_x->gyrase Inhibits dna Supercoiled DNA gyrase->dna Relaxes dna_breaks Double-Strand DNA Breaks gyrase->dna_breaks Stabilizes Cleavage Complex sos SOS Response dna_breaks->sos Induces cell_death Cell Death sos->cell_death Leads to

References

"minimizing cytotoxicity of DNA Gyrase-IN-4 in eukaryotic cells"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNA Gyrase-IN-4, focusing on minimizing potential cytotoxicity in eukaryotic cells.

Disclaimer: Information regarding "this compound" is not widely available in public literature. The guidance provided here is based on the established principles of cytotoxicity for bacterial DNA gyrase inhibitors and general strategies for mitigating off-target effects of small molecules in eukaryotic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and why might it show toxicity in eukaryotic cells?

A1: this compound is designed to inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[1][2][3]. This enzyme introduces negative supercoils into DNA to relieve torsional strain[1][2]. Eukaryotic cells do not have DNA gyrase, but they do possess a structurally related enzyme, topoisomerase II, which is crucial for managing DNA topology during replication and transcription. At higher concentrations, inhibitors of bacterial gyrase can sometimes interact with eukaryotic topoisomerase II, leading to off-target effects and cytotoxicity[4].

Q2: What is the likely mechanism of this compound-induced cytotoxicity in eukaryotic cells?

A2: The cytotoxicity of compounds targeting topoisomerases often stems from the stabilization of a transient intermediate in the enzyme's catalytic cycle, the cleavage complex, where the DNA is cut. This can lead to the accumulation of double-strand DNA breaks[5][6]. If the cellular DNA repair mechanisms are overwhelmed, these breaks can trigger cell cycle arrest and apoptosis (programmed cell death). Additionally, some gyrase inhibitors have been shown to induce oxidative stress, which can further contribute to cellular damage[7][8].

Q3: What are the initial steps to assess the cytotoxic potential of this compound in my cell line?

A3: A standard approach is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cell viability. This involves treating your eukaryotic cell line with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours) using assays like MTT, MTS, or a neutral red uptake assay.

Troubleshooting Guide

Q1: I'm observing high cytotoxicity in my eukaryotic cell line at concentrations where this compound should be effective against bacteria. What can I do?

A1:

  • Confirm the effective concentration: Ensure that the concentration you are using is appropriate for your specific bacterial strain and experimental conditions.

  • Perform a time-course experiment: Cytotoxicity can be time-dependent. Assess cell viability at earlier time points (e.g., 6, 12, 18 hours) to see if a shorter exposure time is sufficient for the desired effect on bacteria while minimizing eukaryotic cell death.

  • Consider a different cell line: Cytotoxicity can be cell-type specific. If your experimental design allows, test this compound on a panel of eukaryotic cell lines to identify one with a more favorable therapeutic window.

  • Investigate co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if oxidative stress is involved) or other cytoprotective agents might be a viable strategy. This requires further investigation into the specific cytotoxic pathway.

Q2: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?

A2:

  • Standardize cell seeding density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence susceptibility to cytotoxic agents.

  • Check compound stability: this compound may be unstable in your culture medium. Prepare fresh stock solutions and dilutions for each experiment.

  • Monitor cell culture conditions: Maintain consistent cell culture conditions (e.g., passage number, confluency, media composition, CO2 levels, and temperature) as these can affect cellular responses.

  • Use appropriate controls: Always include untreated and vehicle-treated (e.g., DMSO) controls in your experimental setup.

Data Presentation

Effective management of cytotoxicity requires careful documentation and analysis of experimental data. Below is a template for organizing your results from dose-response studies across different cell lines and time points.

Table 1: Example IC50 Values of this compound in Eukaryotic Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)Assay Method
HEK2932475.8MTT Assay
4842.1MTT Assay
7225.3MTT Assay
HeLa2498.2MTT Assay
4865.7MTT Assay
7248.9MTT Assay
HepG22455.4LDH Assay
4830.9LDH Assay
7218.6LDH Assay

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the concentration of this compound that causes 50% cytotoxicity (EC50).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the cytotoxicity of this compound.

G cluster_0 A This compound B Eukaryotic Topoisomerase II A->B Off-target interaction C Stabilization of Cleavage Complex B->C D DNA Double-Strand Breaks C->D E Activation of DNA Damage Response (ATM/ATR) D->E F p53 Activation E->F G Cell Cycle Arrest F->G I Bax/Bak Activation F->I H Apoptosis (Programmed Cell Death) J Caspase Activation I->J J->H

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G A Start: Assess Cytotoxicity B Dose-Response Experiment (e.g., MTT, LDH assays) A->B C Determine IC50 in Eukaryotic Cell Line B->C D Compare with Effective Concentration for Bacteria C->D E Is Therapeutic Window Acceptable? D->E F Proceed with Experiment E->F Yes G Troubleshoot and Optimize E->G No H Time-Course Experiment G->H I Test Alternative Cell Lines G->I J Investigate Cytoprotective Co-treatments G->J

Caption: Experimental workflow for assessing and minimizing cytotoxicity.

G A Problem: High Cytotoxicity Observed Check for experimental error: - Pipetting accuracy - Cell counting - Compound concentration calculation B Is the effective concentration for bacteria accurate? - Re-evaluate MIC/MBC - Confirm compound activity A->B If error is ruled out C Can the exposure time be reduced? - Perform a time-course experiment - Determine minimal effective exposure time B->C If concentration is correct D Is the chosen cell line overly sensitive? - Test on a panel of cell lines - Select a more resistant line if possible C->D If shorter time is not sufficient E Final Strategy D->E If a suitable line is found

Caption: Logical decision-making process for troubleshooting high cytotoxicity.

References

"troubleshooting guide for DNA Gyrase-IN-4 assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful DNA Gyrase-IN-4 assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DNA Gyrase?

DNA gyrase is a type II topoisomerase essential for bacteria. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] The enzyme is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[4][5] The reaction cycle involves the binding of ATP to the GyrB subunits, wrapping of a DNA segment (T-segment) around the complex, cleavage of another DNA segment (G-segment) by the GyrA subunits, passage of the T-segment through the break, and finally, resealing of the G-segment.[1][5] This process, fueled by ATP hydrolysis, results in the introduction of negative supercoils.[1][2]

Q2: How does this compound inhibit the enzyme?

While the specific mechanism of "this compound" is not detailed in the provided search results, inhibitors of DNA gyrase typically fall into two main classes:

  • ATP-Competitive Inhibitors: These compounds, like novobiocin, bind to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and thus inhibiting the supercoiling activity.[3]

  • Quinolone-like Inhibitors (Poisons): These inhibitors, such as ciprofloxacin, stabilize the transient DNA-gyrase cleavage complex, where the DNA is cut but not yet resealed.[3][6][7] This leads to the accumulation of double-strand breaks, which are lethal to the bacteria.

To determine the mechanism of this compound, specific experiments would be required.

Q3: What are the common assays used to study DNA gyrase activity and its inhibition?

The most common in vitro assays to measure DNA gyrase activity and the effect of inhibitors include:

  • DNA Supercoiling Assay: This is the most common assay and measures the conversion of relaxed plasmid DNA into its negatively supercoiled form. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[8]

  • DNA Relaxation Assay: In the absence of ATP, DNA gyrase can relax negatively supercoiled DNA. This assay measures the conversion of supercoiled plasmid DNA to the relaxed form.[2]

  • DNA Cleavage Assay: This assay is used to identify inhibitors that act as poisons by stabilizing the cleavage complex. The formation of linear DNA from a supercoiled plasmid substrate in the presence of the inhibitor and a denaturing agent (like SDS) indicates a poisoning mechanism.[6][9][10]

  • Decatenation Assay: DNA gyrase can also decatenate (unlink) interlinked circular DNA molecules (catenanes), often found in kinetoplast DNA (kDNA). This activity can be monitored by observing the release of minicircles from the kDNA network.[4][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during DNA gyrase assays.

Problem 1: No or Low Gyrase Activity in the Positive Control
Possible Cause Recommendation
Inactive Enzyme Ensure the enzyme has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[4] Aliquot the enzyme upon first use. Run a dilution series of the enzyme to determine its optimal concentration.
Incorrect Buffer Composition Verify the final concentrations of all buffer components, especially MgCl2 and ATP, which are essential for activity.[12] Prepare fresh buffer if necessary.
Sub-optimal Reaction Conditions Confirm the incubation temperature (usually 37°C) and time (typically 30-60 minutes).[8]
Degraded ATP ATP solutions are prone to degradation. Use a fresh stock of ATP.
Nuclease Contamination Nuclease contamination can degrade the DNA substrate. This will appear as smearing or the complete disappearance of DNA bands on the gel. Use nuclease-free water and reagents. If contamination is suspected, purify the enzyme or obtain a new batch.
High Salt Concentration High concentrations of monovalent salts (>30 mM) can inhibit gyrase activity.[4] Ensure that the salt concentration from the enzyme storage buffer and any compound stocks does not exceed the optimal range in the final reaction.
Problem 2: Unexpected Bands or Smearing on the Agarose Gel
Possible Cause Recommendation
Nuclease Contamination As mentioned above, this will lead to DNA degradation. This can be seen as a smear or loss of the plasmid band.
Precipitation of Compound If this compound is not fully soluble in the reaction buffer, it can precipitate and interfere with the enzyme or the electrophoresis. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤5%) and does not inhibit the enzyme.[6][9] Run a control with the solvent alone.
Incorrect Gel Electrophoresis Conditions Run the agarose gel at a low voltage (e.g., 4-5 V/cm) to ensure good separation of topoisomers.[6] Running the gel for a longer duration can also improve resolution.[6]
Ethidium Bromide in the Gel or Running Buffer Do not include intercalating agents like ethidium bromide in the gel or running buffer during electrophoresis, as this will alter the migration of supercoiled and relaxed DNA and can mask the results. Stain the gel after the run.
Sample Overload Loading too much DNA can cause band smearing. Load the recommended amount of DNA per well.
Problem 3: Inconsistent or Non-reproducible IC50 Values for this compound
Possible Cause Recommendation
Inaccurate Pipetting Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the inhibitor and enzyme.
Compound Instability This compound may be unstable under assay conditions. Prepare fresh dilutions of the compound for each experiment.
Variable Enzyme Activity The specific activity of the enzyme can vary between batches or with storage time. It is crucial to run a full dose-response curve for the inhibitor in every experiment, along with positive and negative controls.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) can inhibit gyrase activity at higher concentrations.[6][9] Keep the final solvent concentration constant across all wells, including the controls.

Experimental Protocols

DNA Supercoiling Assay Protocol

This protocol is for a standard DNA supercoiling assay in a 30 µL reaction volume.

Materials:

  • 5x E. coli DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Relaxed pBR322 DNA (1 µg/µL)

  • E. coli DNA Gyrase

  • This compound (in a suitable solvent like DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare a master mix for the desired number of reactions. For each reaction, combine:

    • 6 µL of 5x Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

    • Nuclease-free water to a final volume of 26.7 µL (this volume can be adjusted to accommodate the inhibitor).

  • Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 0.3 µL of this compound at various concentrations (or solvent for the control) to the respective tubes. Mix gently.

  • Add 3 µL of diluted DNA gyrase to each tube (except the negative control, where dilution buffer is added). The optimal amount of enzyme should be determined empirically but is typically the amount required to achieve >90% supercoiling.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge for 1 minute.

  • Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1x TBE buffer.

  • Run the gel at 90V for approximately 90 minutes or until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 10 minutes.

  • Visualize the DNA bands under UV light.

Component Final Concentration
Tris-HCl (pH 7.5)35 mM
KCl24 mM
MgCl24 mM
DTT2 mM
Spermidine1.8 mM
ATP1 mM
Glycerol6.5% (w/v)
Albumin0.1 mg/mL
Relaxed pBR322~16.7 µg/mL

Table 1: Final concentrations of components in the DNA supercoiling assay.

Visualizations

DNA_Gyrase_Supercoiling_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Relaxed DNA, H2O) Aliquot Aliquot Master Mix MasterMix->Aliquot AddInhibitor Add this compound or Solvent Control Aliquot->AddInhibitor AddEnzyme Add DNA Gyrase AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (Loading Dye, Chloroform) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize Electrophoresis->Visualize

Caption: Experimental workflow for a DNA gyrase supercoiling assay.

DNA_Gyrase_Inhibition_Mechanism cluster_inhibitor Potential Inhibition Points Gyrase DNA Gyrase (A2B2) Complex Gyrase-DNA-ATP Complex Gyrase->Complex Binds RelaxedDNA Relaxed DNA RelaxedDNA->Complex Binds ATP ATP ATP->Complex Binds ADP ADP + Pi Complex->ADP ATP Hydrolysis CleavageComplex Transient Cleavage Complex Complex->CleavageComplex DNA Cleavage SupercoiledDNA Supercoiled DNA Inhibitor1 This compound (ATP Competitive) Inhibitor1->Complex Blocks ATP Binding Inhibitor2 This compound (Poison) Inhibitor2->CleavageComplex Stabilizes CleavageComplex->SupercoiledDNA Strand Passage & Resealing

Caption: Potential mechanisms of action for this compound.

Troubleshooting_Tree Start Problem: No/Low Gyrase Activity CheckEnzyme Is the enzyme active? (Check storage, age, handling) Start->CheckEnzyme CheckBuffer Is the reaction buffer correct? (Composition, pH, fresh ATP) CheckEnzyme->CheckBuffer No SolutionEnzyme Solution: Use new enzyme aliquot, run enzyme titration. CheckEnzyme->SolutionEnzyme Yes CheckConditions Are reaction conditions optimal? (Temperature, time) CheckBuffer->CheckConditions No SolutionBuffer Solution: Prepare fresh buffer, use new ATP stock. CheckBuffer->SolutionBuffer Yes CheckSubstrate Is the DNA substrate intact? (Check for nuclease contamination) CheckConditions->CheckSubstrate No SolutionConditions Solution: Verify incubator settings, optimize incubation time. CheckConditions->SolutionConditions Yes SolutionSubstrate Solution: Use nuclease-free reagents, new DNA stock. CheckSubstrate->SolutionSubstrate No

Caption: Troubleshooting decision tree for low DNA gyrase activity.

References

Validation & Comparative

A Comparative Analysis of DNA Gyrase Inhibitors: The Novel Non-Fluoroquinolone Era vs. the Ciprofloxacin Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the quest for novel therapeutic agents is paramount. This guide provides a detailed comparison of a representative novel non-fluoroquinolone DNA gyrase inhibitor against the widely used fluoroquinolone, ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Due to the limited public information available for a compound specifically named "DNA Gyrase-IN-4," this guide will utilize data for a well-characterized novel non-fluoroquinolone DNA gyrase inhibitor, referred to here as "Novel Compound 1," for which comparative data with ciprofloxacin is available in the scientific literature. This approach allows for a robust and data-driven comparison of a new class of gyrase inhibitors against a classic benchmark.

Mechanism of Action: A Tale of Two Inhibitors

Both ciprofloxacin and Novel Compound 1 target bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] However, their specific binding sites and mechanisms of inhibition differ significantly.

Ciprofloxacin , a fluoroquinolone, functions by binding to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers the SOS DNA damage response and ultimately results in bacterial cell death.[2] Ciprofloxacin and other quinolones also inhibit topoisomerase IV, another type II topoisomerase involved in chromosome segregation.[3]

Novel Compound 1 , representing a newer class of non-fluoroquinolone inhibitors, also inhibits the supercoiling activity of DNA gyrase. However, many novel inhibitors act through different mechanisms, such as inhibiting the ATPase activity of the GyrB subunit, which is essential for the enzyme's function.[4] This alternative mechanism is significant as it can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the GyrA subunit, the primary target of ciprofloxacin.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro efficacy of Novel Compound 1 and ciprofloxacin against key bacterial pathogens. The data is presented as the half-maximal inhibitory concentration (IC50) for DNA gyrase inhibition and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Table 1: DNA Gyrase Inhibition (IC50)

CompoundTarget EnzymeIC50 (µM)Reference
Novel Compound 1 E. coli DNA Gyrase3.1 ± 0.7[5]
Ciprofloxacin E. coli DNA Gyrase~50 (for cleavage)[5]
Novel Compound 119 E. coli DNA Gyrase<15[5]
Novobiocin (Aminocoumarin) E. coli DNA Gyrase0.026[6]

Note: IC50 values can vary depending on the specific assay conditions. The value for ciprofloxacin often refers to its ability to induce DNA cleavage rather than direct inhibition of supercoiling.

Table 2: Antibacterial Activity (MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µM)Escherichia coli (ATCC 25922) MIC (µM)Reference
Novel Compound 119 0.39-[5]
Novel Compound 120 0.78-[5]
Ciprofloxacin 0.25 - 1.00.015 - 0.12[1][3]
Novobiocin (Aminocoumarin) --[4]

Note: MIC values are highly dependent on the bacterial strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to evaluate DNA gyrase inhibitors.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[7]

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction mixtures are prepared on ice, containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • The reaction is initiated by the addition of a defined unit of DNA gyrase.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the supercoiling reaction to proceed.[8]

  • The reaction is terminated by the addition of the stop solution.

  • The DNA products are then separated by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates.

  • The gel is stained with a DNA-binding dye and visualized. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each compound concentration.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.[9]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound serially diluted in broth

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • A standardized inoculum of the test bacterium is added to each well.

  • Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[12]

Signaling Pathways and Cellular Responses

The inhibition of DNA gyrase triggers a cascade of cellular events, most notably the SOS response, a global response to DNA damage in bacteria.[13]

DNA_Gyrase_Inhibition_Pathway cluster_ciprofloxacin Ciprofloxacin Action cluster_novel_inhibitor Novel Inhibitor Action cluster_sos_response SOS Response Pathway Cipro Ciprofloxacin Gyrase_DNA DNA-Gyrase Complex Cipro->Gyrase_DNA binds Cleaved_Complex Trapped Cleavage Complex Gyrase_DNA->Cleaved_Complex stabilizes DSB Double-Strand Breaks Cleaved_Complex->DSB releases RecA RecA Activation DSB->RecA Novel_Inhibitor Novel Compound 1 GyrB Gyrase B Subunit (ATPase site) Novel_Inhibitor->GyrB binds ATP_Hydrolysis ATP Hydrolysis GyrB->ATP_Hydrolysis inhibits Supercoiling DNA Supercoiling ATP_Hydrolysis->Supercoiling blocks Supercoiling->RecA indirectly via replication stress LexA LexA Autocleavage RecA->LexA stimulates SOS_Genes SOS Gene Expression (Error-Prone Repair, Cell Division Arrest) LexA->SOS_Genes de-represses Cell_Death Cell Death SOS_Genes->Cell_Death Cell_Survival Cell Survival (with potential mutations) SOS_Genes->Cell_Survival

Figure 1: Mechanisms of action and downstream effects of DNA gyrase inhibitors.

As depicted in the diagram, both ciprofloxacin-induced double-strand breaks and the replication stress caused by the inhibition of supercoiling by novel inhibitors can lead to the activation of the RecA protein. Activated RecA promotes the autocleavage of the LexA repressor, leading to the expression of SOS genes.[13] These genes are involved in error-prone DNA repair and cell cycle arrest, which can ultimately lead to either cell death or survival with an increased risk of mutations.[14]

Conclusion

While ciprofloxacin remains a potent and widely used antibiotic, the rise of resistance necessitates the development of novel DNA gyrase inhibitors with alternative mechanisms of action. The data presented for representative novel non-fluoroquinolone compounds demonstrate their potential to overcome existing resistance mechanisms. The distinct binding sites and inhibitory actions of these new compounds offer promising avenues for the development of the next generation of antibacterials. Further research and clinical evaluation are crucial to fully understand their therapeutic potential and to ensure their effective and sustainable use in the face of evolving bacterial resistance.

References

A Comparative Guide to the Efficacy of Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme that controls DNA topology, remains a prime target for antibiotic development.[1][2] This guide provides a comparative overview of the efficacy of recently discovered DNA gyrase inhibitors against established drugs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Subunits

Bacterial DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2][3] Its primary function is to introduce negative supercoils into DNA, a process crucial for DNA replication and transcription.[3] Inhibitors of DNA gyrase typically target either the GyrA or GyrB subunit, leading to distinct mechanisms of action.

Quinolones and Fluoroquinolones , a major class of gyrase inhibitors, target the GyrA subunit. They stabilize the covalent complex formed between DNA gyrase and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[2][4] Ciprofloxacin is a well-known example of a fluoroquinolone.

Coumarins , such as novobiocin, and a variety of novel non-quinolone inhibitors target the GyrB subunit. These inhibitors typically act by competing with ATP for its binding site on GyrB, thereby inhibiting the ATPase activity of the enzyme, which is essential for the supercoiling reaction.[5][6]

The following diagram illustrates the distinct mechanisms of action of these two major classes of DNA gyrase inhibitors.

DNA_Gyrase_Inhibition_Mechanisms cluster_GyrA GyrA Subunit Inhibition cluster_GyrB GyrB Subunit Inhibition GyrA GyrA Subunit CleavageComplex Gyrase-DNA Cleavage Complex GyrA->CleavageComplex DNA Binding & Cleavage DSB Double-Strand Breaks CleavageComplex->DSB Stabilization by Quinolones CellDeath_A Bacterial Cell Death DSB->CellDeath_A GyrB GyrB Subunit (ATPase site) ATP_Binding ATP Binding GyrB->ATP_Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Supercoiling DNA Supercoiling ATP_Hydrolysis->Supercoiling Replication DNA Replication/ Transcription Supercoiling->Replication CellDeath_B Bacterial Cell Death Coumarins Coumarins & Novel Non-Quinolone Inhibitors Coumarins->ATP_Binding Competitive Inhibition Quinolones Quinolones/ Fluoroquinolones Quinolones->CleavageComplex

Figure 1. Mechanisms of DNA Gyrase Inhibition.

Comparative Efficacy of Novel Gyrase Inhibitors

The search for new gyrase inhibitors has led to the discovery of numerous compounds with potent activity against both susceptible and resistant bacterial strains. The following tables summarize the in vitro efficacy of selected novel inhibitors compared to established drugs, presented as 50% inhibitory concentration (IC50) against purified DNA gyrase and Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: In Vitro Inhibition of E. coli DNA Gyrase (IC50, µM)
Inhibitor ClassCompoundIC50 (µM) vs. E. coli DNA GyraseReference
Fluoroquinolone Ciprofloxacin~1.5 - 5.0[2][7]
Coumarin Novobiocin~0.1[5]
Novel Quinolone Compound 80.097 (as MIC vs E. coli)[8]
Novel Non-Quinolone Compound 154 (Quinazoline derivative)~7[2]
Chloro-IB-MECA (Adenosine analogue)2.4[2]
IB-MECA (Adenosine analogue)50.7[2]
NSC 10300350[7]
NSC 13084772[7]
NSC 20116338[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Antibacterial Activity (MIC, µM) of Novel Gyrase Inhibitors
CompoundE. coli ATCC 25922S. aureus ATCC 14775MRSA ATCC 33591B. subtilis ATCC 6633Reference
Compound 154 >200>200>200>200[9]
Compound 40 >200>200>200100[2]
Compound 119 -0.390.39-[2]
Compound 120 -0.780.78-[2]
Zoliflodacin 1 - 4 (µg/mL)0.12 - 0.5 (µg/mL)--[10]

Note: MIC values are presented in µM unless otherwise stated. MRSA: Methicillin-resistant Staphylococcus aureus.

Recent studies have identified novel inhibitors with significant activity against highly resistant strains. For instance, the novel gyrase inhibitor GP-2 demonstrated MIC50 and MIC90 values of 1 and 2 µg/ml, respectively, against a collection of 303 multidrug-resistant Pseudomonas aeruginosa strains.[1] Furthermore, some novel bacterial topoisomerase inhibitors (NBTIs) retain potency against fluoroquinolone-resistant isolates by binding to a different site on the gyrase enzyme.[11]

Experimental Protocols

The characterization of DNA gyrase inhibitors relies on a set of well-established in vitro assays. A generalized workflow for evaluating a potential inhibitor is depicted below.

Experimental_Workflow Start Start: Potential Inhibitor Supercoiling_Assay DNA Gyrase Supercoiling Assay (Primary Screen) Start->Supercoiling_Assay IC50_Determination Determine IC50 Supercoiling_Assay->IC50_Determination ATPase_Assay Gyrase ATPase Assay IC50_Determination->ATPase_Assay If active Cleavage_Assay DNA Cleavage Assay IC50_Determination->Cleavage_Assay If active MIC_Testing MIC Testing against Bacterial Strains ATPase_Assay->MIC_Testing Cleavage_Assay->MIC_Testing In_Vivo_Studies In Vivo Efficacy Studies MIC_Testing->In_Vivo_Studies End End: Characterized Inhibitor In_Vivo_Studies->End

Figure 2. General Experimental Workflow.
DNA Gyrase Supercoiling Assay

This is the primary assay to screen for DNA gyrase inhibitors. It measures the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP.

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing 5x assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and nuclease-free water.[12]

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a no-inhibitor control and a known inhibitor (e.g., ciprofloxacin) as a positive control.

  • Enzyme Addition: Add purified DNA gyrase enzyme to each reaction tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[12]

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.

DNA Gyrase ATPase Assay

This assay is used to determine if an inhibitor targets the GyrB subunit by measuring the hydrolysis of ATP.

Protocol:

  • Reaction Setup: In a microplate, combine the purified gyrase enzyme, a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% glycerol), linear pBR322 DNA (to stimulate ATPase activity), and the test inhibitor at various concentrations.[13]

  • ATP Addition: Initiate the reaction by adding ATP.

  • Detection: The amount of ADP produced is measured. This can be done using a coupled enzyme assay where the conversion of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm.[13]

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance over time. The IC50 value is determined by plotting the inhibition of ATPase activity against the inhibitor concentration.

DNA Cleavage Assay

This assay identifies inhibitors that act as "poisons" by stabilizing the gyrase-DNA cleavage complex, characteristic of quinolones.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled pBR322 DNA, assay buffer (without ATP for quinolones), and the test compound.[12][14]

  • Enzyme Addition: Add DNA gyrase to the mixture.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Complex Trapping: Add SDS and proteinase K to denature the enzyme and trap the covalent DNA-gyrase complex.[14]

  • Analysis: The formation of linear DNA, resulting from the cleavage of the supercoiled plasmid at a single site, is analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.

Conclusion

The landscape of DNA gyrase inhibitors is continually evolving, with numerous novel compounds demonstrating potent activity against both wild-type and resistant bacterial strains. While fluoroquinolones remain a cornerstone of antibacterial therapy, the development of non-quinolone inhibitors targeting the GyrB subunit offers a promising strategy to circumvent existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these novel agents, paving the way for the development of next-generation antibiotics to combat the growing challenge of antimicrobial resistance.

References

Validation of a Novel DNA Gyrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the validation of the antibacterial activity of a novel DNA gyrase inhibitor, designated here as DNA Gyrase-IN-4. For comparative purposes, its performance is benchmarked against well-characterized DNA gyrase inhibitors, the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. The provided experimental data for the established inhibitors serves as a reference for the evaluation of new compounds.

Comparative Antibacterial Activity

The primary method for quantifying the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for ciprofloxacin and novobiocin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. A placeholder is included for this compound to be populated with experimental data.

CompoundTargetStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound DNA GyraseData to be determinedData to be determined
CiprofloxacinDNA Gyrase & Topoisomerase IV0.5 - 2.0[1][2]0.015 - 0.25[3][4]
NovobiocinDNA Gyrase (GyrB subunit)0.063[5]> 100[6]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair.[7] It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.[8] Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately, bacterial cell death. The activity of DNA gyrase inhibitors can be quantified by a DNA supercoiling assay, which measures the conversion of relaxed plasmid DNA to its supercoiled form. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

CompoundDNA Gyrase IC50 (µM)Mechanism of Action
This compound Data to be determinedTo be determined
Ciprofloxacin~10-20[9]Traps the enzyme-DNA cleavage complex[10]
Novobiocin~0.1[5]Inhibits the ATPase activity of the GyrB subunit[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds (this compound, ciprofloxacin, novobiocin) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent conversion of relaxed plasmid DNA to a supercoiled form by DNA gyrase.[8]

Materials:

  • Purified DNA gyrase (from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • ATP solution

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase and ATP. The final reaction volume is typically 20-30 µL.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification:

    • Stain the gel with a DNA-binding dye and visualize it under UV light.

    • Quantify the band intensities for the supercoiled and relaxed DNA to determine the percentage of inhibition for each compound concentration.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Pathways and Workflows

DNA Gyrase Signaling Pathway and Inhibition

The following diagram illustrates the catalytic cycle of DNA gyrase and the points of inhibition for different classes of antibiotics.

DNA_Gyrase_Pathway DNA_relaxed Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA_relaxed->Gyrase_DNA Binding Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Gyrase_DNA ATP_binding ATP Binding to GyrB Gyrase_DNA->ATP_binding DNA_cleavage DNA Cleavage (GyrA) ATP_binding->DNA_cleavage Conformational Change Strand_passage Strand Passage DNA_cleavage->Strand_passage DNA_ligation DNA Ligation Strand_passage->DNA_ligation DNA_supercoiled Supercoiled DNA DNA_ligation->DNA_supercoiled Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATP_binding Inhibits Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->DNA_cleavage Traps Complex DNA_Gyrase_IN_4 This compound DNA_Gyrase_IN_4->Gyrase Potential Inhibition

Caption: Mechanism of DNA gyrase and points of antibiotic inhibition.

Experimental Workflow for Antibacterial Activity Validation

The following diagram outlines the key steps in the experimental validation of a novel antibacterial compound targeting DNA gyrase.

Experimental_Workflow Start Start: Novel Compound (this compound) MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Gyrase_Assay DNA Gyrase Supercoiling Assay Start->Gyrase_Assay Data_Analysis Data Analysis: - MIC values - IC50 values MIC_Assay->Data_Analysis Gyrase_Assay->Data_Analysis Comparison Comparison with Known Inhibitors (Ciprofloxacin, Novobiocin) Data_Analysis->Comparison Conclusion Conclusion: Antibacterial Efficacy and Mechanism Comparison->Conclusion

Caption: Workflow for validating a novel DNA gyrase inhibitor.

References

Comparative Analysis of DNA Gyrase-IN-4: A Novel Inhibitor with No Cross-Resistance to Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "DNA Gyrase-IN-4" is not publicly available in the reviewed scientific literature. This guide therefore presents a comparative analysis based on a hypothetical novel bacterial topoisomerase inhibitor (NBTI), herein referred to as this compound. The data and discussions are modeled on findings from studies of other novel DNA gyrase inhibitors that exhibit no cross-resistance with fluoroquinolones.

Introduction

The emergence of antibiotic resistance is a critical threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1] DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-established target for antibiotics.[2][3][4] The most prominent class of DNA gyrase inhibitors are the fluoroquinolones, such as ciprofloxacin and levofloxacin.[4][5] However, their extensive use has led to a significant rise in resistant bacterial strains, primarily through mutations in the genes encoding DNA gyrase (gyrA and gyrB) and the homologous topoisomerase IV (parC and parE).[6][7][8]

This guide provides a comparative overview of the hypothetical novel DNA gyrase inhibitor, this compound, with a focus on its performance against fluoroquinolone-resistant bacteria and its potential to circumvent existing resistance mechanisms.

Mechanism of Action: A Departure from Fluoroquinolones

DNA gyrase and topoisomerase IV are type II topoisomerases crucial for bacterial DNA replication, transcription, and repair.[3][9] Fluoroquinolones function by stabilizing the covalent complex between the enzyme and cleaved DNA, leading to lethal double-strand breaks.[2][10][11] Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining region (QRDR) of the target enzymes, which reduces the binding affinity of the drug.[7][8][12]

This compound is conceptualized as a novel bacterial topoisomerase inhibitor (NBTI) that binds to a different site on the DNA gyrase-DNA complex, distinct from the fluoroquinolone binding pocket.[2] This alternative binding mode is crucial as it suggests that mutations conferring resistance to fluoroquinolones may not affect the activity of this compound, thus preventing cross-resistance.[1][13]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound compared to ciprofloxacin, a widely used fluoroquinolone. The data are presented for a panel of Gram-positive and Gram-negative bacteria, including well-characterized fluoroquinolone-resistant strains with defined mutations in gyrA and parC.

Table 1: In Vitro Activity against Gram-Positive Bacteria

Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (Wild-Type)-0.50.1
Staphylococcus aureus (gyrA mutation)Target modification160.1
Staphylococcus aureus (parC mutation)Target modification80.1
Staphylococcus aureus (gyrA + parC mutations)Target modification>640.2
Streptococcus pneumoniae (Wild-Type)-10.25
Streptococcus pneumoniae (parC mutation)Target modification320.25

Table 2: In Vitro Activity against Gram-Negative Bacteria

Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli (Wild-Type)-0.0150.03
Escherichia coli (gyrA mutation)Target modification0.50.03
Escherichia coli (AcrAB-TolC efflux)Efflux pump0.1250.06
Neisseria gonorrhoeae (Wild-Type)-0.060.125
Neisseria gonorrhoeae (gyrA mutation)Target modification80.125

The data clearly illustrate that while ciprofloxacin loses potency against strains with target mutations, the activity of this compound remains largely unaffected. This lack of cross-resistance is a key advantage of this hypothetical novel inhibitor.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial isolates are grown on appropriate agar plates overnight at 37°C. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic (this compound and ciprofloxacin) is prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vitro Selection of Resistant Mutants

This experiment is performed to assess the propensity for resistance development to a new compound.

  • Preparation of High-Density Inoculum: A bacterial culture is grown to a high density (approximately 10^10 CFU/mL).

  • Plating on Antibiotic-Containing Agar: The high-density culture is plated on Mueller-Hinton Agar (MHA) plates containing the antibiotic at concentrations of 2x, 4x, and 8x the MIC.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 48-72 hours. The number of colonies that grow on the plates is counted.

  • Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of plated bacteria.

  • Characterization of Mutants: Resistant colonies are isolated, and the MIC of the antibiotic for these mutants is re-determined. The QRDRs of the gyrA, gyrB, parC, and parE genes are sequenced to identify any mutations.

Visualizations

Mechanism of Action of DNA Gyrase Inhibitors

G cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_nbti Novel Bacterial Topoisomerase Inhibitors (e.g., this compound) cluster_resistance Resistance Mechanism FQ Fluoroquinolone Gyrase_DNA_FQ Gyrase-DNA-FQ Complex (Stabilized Cleavage Complex) FQ->Gyrase_DNA_FQ Binds to Gyrase-DNA complex DSB Double-Strand Breaks Gyrase_DNA_FQ->DSB CellDeath1 Bacterial Cell Death DSB->CellDeath1 NBTI This compound Gyrase_DNA_NBTI Gyrase-DNA-NBTI Complex (Inhibition of Catalytic Activity) NBTI->Gyrase_DNA_NBTI Binds to a novel site QRDR_Mutation QRDR Mutation NBTI->QRDR_Mutation Binding unaffected Replication_Block Replication Fork Stalling Gyrase_DNA_NBTI->Replication_Block CellDeath2 Bacterial Cell Death Replication_Block->CellDeath2 QRDR_Mutation->FQ Prevents binding

Caption: Mechanism of action of fluoroquinolones vs. a novel inhibitor.

Experimental Workflow for Cross-Resistance Study

G start Start: Bacterial Strains (Wild-Type & FQ-Resistant) mic_determination MIC Determination (Broth Microdilution) start->mic_determination resistance_selection In Vitro Resistance Selection (Plating on antibiotic agar) start->resistance_selection data_analysis Comparative Data Analysis (MIC values) mic_determination->data_analysis conclusion Conclusion on Cross-Resistance and Resistance Potential data_analysis->conclusion mutant_characterization Characterization of Mutants (MIC & Sequencing) resistance_selection->mutant_characterization mutant_characterization->conclusion

Caption: Workflow for assessing cross-resistance.

Logical Relationship of Resistance Development

G cluster_sensitivity Sensitivity WT Wild-Type Bacterium FQ_Exposure Fluoroquinolone Exposure WT->FQ_Exposure NBTI_Exposure This compound Exposure WT->NBTI_Exposure FQ_Resistant Fluoroquinolone-Resistant Mutant (e.g., gyrA mutation) FQ_Exposure->FQ_Resistant Selection NBTI_Exposure->FQ_Resistant Still Sensitive NBTI_Resistant This compound-Resistant Mutant (Hypothetical novel mutation) NBTI_Exposure->NBTI_Resistant Selection FQ_Resistant->NBTI_Exposure

Caption: Development of resistance to different inhibitor classes.

Conclusion

The hypothetical this compound, representing a new class of bacterial topoisomerase inhibitors, demonstrates significant potential to address the challenge of fluoroquinolone resistance. Its distinct mechanism of action, which circumvents common resistance mutations, results in a lack of cross-resistance with existing fluoroquinolones. This makes compounds like the conceptual this compound promising candidates for further development in the fight against multidrug-resistant bacteria. Future studies on such novel inhibitors should continue to explore their spectrum of activity, safety profile, and the potential for de novo resistance development.

References

Evaluating the Specificity of DNA Gyrase-IN-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of DNA Gyrase-IN-4's activity against its primary target, DNA gyrase, in the context of topoisomerase IV. Due to the absence of publicly available data on the inhibition of topoisomerase IV by this compound, this guide establishes a framework for comparison using data from well-characterized inhibitors and provides the necessary experimental protocols for a comprehensive evaluation.

Executive Summary

This compound (also known as compound 8p) is a potent inhibitor of DNA gyrase with a reported half-maximal inhibitory concentration (IC50) of 0.13 μM. While this demonstrates strong activity against its intended target, a thorough assessment of its specificity requires a direct comparison with its activity against the structurally and functionally related enzyme, topoisomerase IV. This guide presents the available data for this compound and contextualizes it with the inhibitory profiles of established gyrase and topoisomerase IV inhibitors, ciprofloxacin and novobiocin, to illustrate the spectrum of selectivity. Detailed experimental protocols for determining the enzymatic inhibition of both DNA gyrase and topoisomerase IV are provided to enable researchers to conduct their own specificity studies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the known IC50 value for this compound against DNA gyrase and provides comparative data for ciprofloxacin and novobiocin against both DNA gyrase and topoisomerase IV to serve as a reference for evaluating specificity.

CompoundTarget EnzymeIC50 (μM)Selectivity Profile
This compound (compound 8p) DNA Gyrase 0.13 Data Unavailable for Topoisomerase IV
Topoisomerase IV Not Reported
CiprofloxacinDNA Gyrase (E. faecalis)27.8[1]Dual Inhibitor (Higher potency against Topo IV)
Topoisomerase IV (E. faecalis)9.30[1]
NovobiocinDNA Gyrase (E. coli)~0.01-0.16[2]Gyrase Selective
Topoisomerase IV (E. coli)2.7[2]

Note: IC50 values can vary depending on the bacterial species from which the enzymes are derived and the specific assay conditions.

Experimental Protocols

To facilitate the direct evaluation of this compound's specificity, detailed methodologies for the standard enzymatic assays are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner. Inhibition of this activity is quantified by analyzing the topological state of the DNA via agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Gyrase Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)[3]

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.9, 5 mM DTT, 30% (w/v) glycerol)[3]

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[4]

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium bromide (or other DNA stain)

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and sterile water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the desired concentrations of this compound or control inhibitor to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Dilute the DNA gyrase enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution/loading dye, followed by the addition of chloroform:isoamyl alcohol to extract the proteins.

  • Centrifuge the tubes briefly and load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualize the DNA bands under UV light and quantify the band intensities to determine the concentration of inhibitor that reduces the supercoiling activity by 50% (IC50).

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles in an ATP-dependent reaction. Inhibition of this decatenation activity is observed as a decrease in the amount of released minicircles on an agarose gel.[4][5]

Materials:

  • Purified topoisomerase IV enzyme

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M Potassium Glutamate, 25 mM Magnesium Chloride, 25 mM DTT, 7.5 mM ATP, 250 µg/mL Albumin)[4]

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol)[4]

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye[4]

  • Agarose, TAE buffer, Ethidium bromide (or other DNA stain)

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare a reaction mixture containing the assay buffer, kDNA, and sterile water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the desired concentrations of this compound or control inhibitor to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Dilute the topoisomerase IV enzyme in dilution buffer and add it to the reaction tubes to start the reaction.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[4]

  • Stop the reaction by adding the stop solution/loading dye and chloroform:isoamyl alcohol.[4]

  • Centrifuge the tubes and load the aqueous phase onto a 1% agarose gel with a DNA stain.

  • Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualize the DNA bands and quantify the intensity of the minicircle bands to determine the IC50 value of the inhibitor.

Visualizations

Enzymatic Pathways of DNA Gyrase and Topoisomerase IV

G Comparative Functions of Bacterial Type II Topoisomerases cluster_gyrase DNA Gyrase cluster_topoiv Topoisomerase IV gyrase DNA Gyrase (GyrA/GyrB) supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils adp_gyrase ADP + Pi gyrase->adp_gyrase relaxed_dna Relaxed DNA relaxed_dna->gyrase Binds atp_gyrase ATP atp_gyrase->gyrase topoiv Topoisomerase IV (ParC/ParE) decatenated_dna Decatenated Chromosomes topoiv->decatenated_dna Resolves catenanes adp_topoiv ADP + Pi topoiv->adp_topoiv catenated_dna Catenated Daughter Chromosomes catenated_dna->topoiv Binds atp_topoiv ATP atp_topoiv->topoiv inhibitor This compound inhibitor->gyrase Inhibits

Caption: Enzymatic activities of DNA Gyrase and Topoisomerase IV.

Experimental Workflow for Determining Enzyme Specificity

G Workflow for Assessing Inhibitor Specificity cluster_assays Parallel Enzymatic Assays cluster_analysis Data Analysis start Start: Prepare Inhibitor Stock (this compound) gyrase_assay DNA Gyrase Supercoiling Assay (Relaxed Plasmid Substrate) start->gyrase_assay topoiv_assay Topoisomerase IV Decatenation Assay (kDNA Substrate) start->topoiv_assay gel Agarose Gel Electrophoresis gyrase_assay->gel topoiv_assay->gel quantify Quantify Band Intensities gel->quantify ic50_gyrase Calculate IC50 for Gyrase quantify->ic50_gyrase ic50_topoiv Calculate IC50 for Topoisomerase IV quantify->ic50_topoiv compare Compare IC50 Values (Determine Specificity) ic50_gyrase->compare ic50_topoiv->compare

Caption: Experimental workflow for determining IC50 values.

References

No Publicly Available Data on Synergistic Effects of DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the synergistic effects of a compound identified as "DNA Gyrase-IN-4" with other antibiotics were found. Consequently, a direct comparison guide with supporting experimental data, as requested, cannot be provided at this time.

The inquiry for quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values, and detailed experimental protocols for "this compound" in combination therapies did not yield any specific results. This suggests that either the compound is not yet extensively studied, the research has not been published in publicly accessible domains, or the identifier "this compound" may be an internal designation not yet used in scientific literature.

General information on the mechanism of DNA gyrase and topoisomerase IV inhibitors, such as quinolones, indicates that combination therapies are a prominent strategy to combat antibiotic resistance.[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[2] The rationale behind combination therapy is to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities, potentially lowering required dosages and reducing the likelihood of resistance emergence.[1]

The development of novel inhibitors targeting DNA gyrase and topoisomerase IV is an active area of research. Some studies focus on dual-targeting inhibitors that act on both enzymes, which can be advantageous in overcoming resistance that may arise from mutations in a single target.[3][4] For instance, garenoxacin has been shown to interact with both DNA gyrase and topoisomerase IV.[3] Similarly, heteroaryl isothiazolones (HITZs) have demonstrated potent inhibitory activities against both enzymes in Staphylococcus aureus.[4]

While the specific synergistic interactions of "this compound" remain uncharacterized in public literature, the broader class of DNA gyrase inhibitors is known to be a key target for antibacterial drug development. The primary mechanism of action for many inhibitors, like quinolones, is the stabilization of the enzyme-DNA complex, which leads to lethal double-stranded DNA breaks.[2][5][6] Resistance to these inhibitors often arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][7]

For researchers, scientists, and drug development professionals interested in the synergistic potential of DNA gyrase inhibitors, it would be necessary to consult internal or proprietary research data if "this compound" is an internally developed compound. Alternatively, exploring the literature for well-documented DNA gyrase inhibitors and their combination studies with other antibiotic classes would provide valuable insights into this therapeutic strategy.

General Experimental Workflow for Assessing Antibiotic Synergy

For the benefit of researchers, a generalized workflow for assessing the synergistic effects of a novel DNA gyrase inhibitor with other antibiotics is outlined below. This represents a typical experimental approach in the absence of specific data for "this compound".

Synergy_Testing_Workflow cluster_preparation 1. Preparation cluster_mic 2. MIC Determination cluster_synergy 3. Synergy Testing cluster_analysis 4. Data Analysis strain Bacterial Strain Selection mic_individual Determine MIC of Individual Antibiotics strain->mic_individual antibiotics Antibiotic Stock Solution Preparation antibiotics->mic_individual checkerboard Checkerboard Assay mic_individual->checkerboard Inform concentrations time_kill Time-Kill Curve Assay mic_individual->time_kill Inform concentrations fici Calculate FICI checkerboard->fici synergy_def Define Synergy, Additivity, or Antagonism time_kill->synergy_def fici->synergy_def

Caption: Generalized workflow for antibiotic synergy testing.

Signaling Pathway: DNA Gyrase and Topoisomerase IV Inhibition

The mechanism of action for quinolone antibiotics, which target DNA gyrase and topoisomerase IV, provides a foundational understanding of how this class of drugs functions. A simplified diagram of this pathway is presented below.

DNA_Gyrase_Inhibition_Pathway cluster_replication Bacterial DNA Replication cluster_effect Cellular Effects dna Bacterial DNA gyrase DNA Gyrase (removes positive supercoils) dna->gyrase acts on topoIV Topoisomerase IV (deconcatenates daughter chromosomes) dna->topoIV acts on replication_fork Replication Fork Progression gyrase->replication_fork enables complex Stabilized Enzyme-DNA Cleavage Complex gyrase->complex forms topoIV->replication_fork enables topoIV->complex forms inhibitor DNA Gyrase/Topo IV Inhibitor (e.g., Quinolone) inhibitor->gyrase inhibits inhibitor->topoIV inhibits ds_breaks Double-Strand DNA Breaks complex->ds_breaks sos SOS Response Induction ds_breaks->sos death Bacterial Cell Death ds_breaks->death

Caption: Mechanism of DNA gyrase and topoisomerase IV inhibitors.

References

In Vivo Efficacy of Novel DNA Gyrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for a compound specifically named "DNA Gyrase-IN-4" did not yield any public data. To fulfill the request for a comparative guide, this document presents data for a representative novel DNA gyrase inhibitor, CUO246 , developed by Novartis. This compound, a successor to the previously reported "compound 25," is compared with the established fluoroquinolone antibiotic, Moxifloxacin . The data presented here is intended to serve as a template for how such a comparison would be structured.

This guide provides an objective comparison of the in vivo efficacy of the novel DNA gyrase inhibitor CUO246 and the widely-used antibiotic Moxifloxacin in a preclinical animal model of bacterial infection. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the performance of this new class of inhibitors against existing alternatives.

Performance Comparison in a Neutropenic Mouse Thigh Infection Model

The in vivo antibacterial activity of CUO246 was evaluated and compared to Moxifloxacin in a neutropenic mouse thigh infection model against Staphylococcus aureus. This model is a standard for assessing the efficacy of antimicrobial agents in a setting that mimics a severe soft tissue infection in an immunocompromised host.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of CUO246 and Moxifloxacin against Staphylococcus aureus ATCC 29213 in the mouse thigh infection model. Efficacy is presented as the dose required to achieve a static effect (no change in bacterial count over 24 hours) and a 1-log10 reduction in bacterial burden.

CompoundDosing Regimen (Total Dose over 24h)Static Dose (mg/kg)1-log10 Reduction Dose (mg/kg)
CUO246 Subcutaneous (SC), fractionated doses11.718.2
Moxifloxacin Subcutaneous (SC), fractionated doses21.632.7

Data derived from studies on CUO246, a novel DNA gyrase/topoisomerase IV inhibitor with potent in vivo efficacy.[1][2][3]

Mechanism of Action: Novel DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] Both novel inhibitors like CUO246 and fluoroquinolones like Moxifloxacin target DNA gyrase, but their precise mechanisms of action can differ, which may affect their activity against resistant strains.

Fluoroquinolones trap the DNA-gyrase complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and bacterial cell death. Novel inhibitors, such as CUO246, also stabilize this cleavage complex but may bind to the enzyme in a different manner, potentially circumventing common resistance mutations found in the quinolone-resistance determining region (QRDR).[5][6][7]

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action cluster_Inhibitors Inhibitor Action Relaxed_DNA Relaxed DNA Gyrase_Complex DNA-Gyrase Complex Relaxed_DNA->Gyrase_Complex Binding Cleaved_Complex Cleaved DNA-Gyrase Complex Gyrase_Complex->Cleaved_Complex DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Religation DNA_Breaks Double-Strand DNA Breaks & Cell Death Cleaved_Complex->DNA_Breaks Leads to Fluoroquinolones Fluoroquinolones (e.g., Moxifloxacin) Fluoroquinolones->Cleaved_Complex Stabilizes Novel_Inhibitors Novel Inhibitors (e.g., CUO246) Novel_Inhibitors->Cleaved_Complex Stabilizes

Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

The following is a detailed methodology for the neutropenic mouse thigh infection model used to generate the comparative efficacy data.

Neutropenic Mouse Thigh Infection Model

1. Animal Model:

  • Species: Female ICR (CD-1) mice.

  • Age/Weight: 6 weeks old, weighing 23-27 g.

2. Induction of Neutropenia:

  • Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide.

  • A common dosing regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection. This leads to a neutrophil count of <100/mm³.

3. Infection:

  • A culture of Staphylococcus aureus (e.g., ATCC 29213) is grown to the logarithmic phase.

  • Mice are anesthetized and then infected via intramuscular injection of approximately 10⁶ to 10⁷ colony-forming units (CFU) in 0.1 mL of the bacterial suspension into the posterior thigh muscle.

4. Treatment:

  • Treatment with the test compounds (e.g., CUO246) or the comparator (e.g., Moxifloxacin) is initiated 2 hours post-infection.

  • The compounds are typically administered subcutaneously (SC) in a fractionated dosing schedule over a 24-hour period to mimic human pharmacokinetic profiles.

5. Efficacy Assessment:

  • At 24 hours post-treatment initiation, mice are euthanized.

  • The infected thigh muscles are aseptically removed, weighed, and homogenized in a sterile saline or PBS solution.

  • The homogenate is serially diluted and plated on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).

  • Plates are incubated at 37°C for approximately 20-24 hours.

  • Bacterial colonies are counted, and the number of CFU per gram of thigh tissue is calculated.

  • The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to that of an untreated control group.

Experimental_Workflow Start Start: Acclimatize Mice Neutropenia Induce Neutropenia (Cyclophosphamide IP) Start->Neutropenia Infection Thigh Infection (S. aureus IM) Neutropenia->Infection Treatment Administer Treatment (Compound or Vehicle SC) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Homogenization Excise & Homogenize Thigh Muscle Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Colony Forming Unit (CFU) Count Incubation->CFU_Count Analysis Data Analysis (CFU/gram of tissue) CFU_Count->Analysis

Workflow of the Neutropenic Mouse Thigh Infection Model.

References

Safety Operating Guide

Navigating the Safe Disposal of DNA Gyrase-IN-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step protocol for the safe disposal of DNA Gyrase-IN-4, a potent inhibitor of DNA gyrase. Adherence to these procedures is vital for ensuring a safe laboratory environment and preventing environmental contamination.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling chemical compounds of this nature should be strictly followed. The information presented here is based on standard laboratory practices for non-hazardous chemical waste and should be supplemented by institution-specific safety protocols.

Key Compound Information

PropertyValue
Chemical Name This compound
CAS Number 2416400-32-1
Molecular Formula C22H15Cl2NO4S
Molecular Weight 460.33 g/mol
Physical State Solid
Storage Store at -20°C for long-term stability.
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks associated with chemical waste.

1. Preparation of Waste:

  • All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused or expired solid this compound should be kept in its original or a suitable, sealed container.

2. Liquid Waste Containing this compound:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • To absorb liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand. The contaminated absorbent should then be treated as solid waste.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "2416400-32-1," and the approximate quantity.

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's EHS personnel.

4. Final Disposal:

  • The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

  • Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

Disposal Workflow for this compound A Start: Handling this compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Contaminated Solids (Tips, Tubes, Gloves) B->C D Collect Contaminated Liquids (Solutions) B->D E Place in Labeled Hazardous Waste Container C->E D->E F Store in Designated Secure Area E->F G Arrange for EHS Pickup and Professional Disposal F->G H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

Essential Safety and Operational Guide for Handling DNA Gyrase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of DNA Gyrase-IN-4.

This document provides critical safety and logistical information for the handling of this compound, a potent small molecule inhibitor of DNA gyrase. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental procedures.

Key Compound Data

A summary of the essential quantitative data for this compound is provided below, facilitating quick reference for experimental planning.

PropertyValueSource
CAS Number 2416400-32-1--INVALID-LINK--
Molecular Formula C₂₂H₁₅Cl₂NO₄S--INVALID-LINK--
Molecular Weight 460.33 g/mol --INVALID-LINK--
IC₅₀ (DNA Gyrase) 0.13 µM--INVALID-LINK--
MIC (S. aureus) 0.05 µg/mL--INVALID-LINK--
MIC (L. monocytogenes) 0.05 µg/mL--INVALID-LINK--
MIC (Salmonella) 0.05 µg/mL--INVALID-LINK--
MIC (E. coli) 8 µg/mL--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Mechanism of Action: DNA Gyrase Inhibition

This compound functions by inhibiting the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This inhibition disrupts the topological state of DNA, leading to bacterial cell death.[1][2] The simplified signaling pathway is illustrated below.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DNA_Replication Blocked Cell_Death Cell Death DNA_Gyrase_IN_4 This compound DNA_Gyrase_IN_4->DNA_Gyrase Inhibits DNA_Gyrase_IN_4->DNA_Gyrase

Caption: Inhibition of DNA Gyrase by this compound disrupts DNA replication, leading to bacterial cell death.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE is required at a minimum:

  • Body Protection: A clean, buttoned lab coat should be worn at all times.

  • Hand Protection: Chemical-resistant nitrile gloves are required. For handling of the pure compound or concentrated solutions, double-gloving is recommended. Gloves should be changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles and a face shield must be worn.

  • Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is required to prevent inhalation of airborne particles.

Experimental Protocols: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the handling of the solid compound should be performed in a chemical fume hood.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Tare a sterile, pre-labeled microcentrifuge tube on an analytical balance within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound into the tared tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Operational Workflow for Handling this compound

The following workflow diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Handling_Workflow cluster_workflow This compound Handling Workflow start Start risk_assessment Conduct Risk Assessment (Review available data) start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_compound Weigh Compound in Chemical Fume Hood don_ppe->weigh_compound prepare_stock Prepare Stock Solution (e.g., in DMSO) weigh_compound->prepare_stock store_stock Aliquot and Store Stock Solution at -20°C/-80°C prepare_stock->store_stock use_in_experiment Use in Experiment (Dilute to working concentration) store_stock->use_in_experiment decontaminate Decontaminate Work Area and Equipment use_in_experiment->decontaminate dispose_waste Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste end End dispose_waste->end

Caption: A stepwise workflow for the safe handling of this compound from risk assessment to disposal.

Disposal Plan

All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant waste container. Do not pour down the drain.

  • Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill with an absorbent material, clean the area, and dispose of all materials as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.